Bis-Mal-PEG3
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O9/c27-17(5-9-25-19(29)1-2-20(25)30)23-7-11-33-13-15-35-16-14-34-12-8-24-18(28)6-10-26-21(31)3-4-22(26)32/h1-4H,5-16H2,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEOJIBJOGJZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-Maleimide-PEG3 (Bis-Mal-PEG3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG3 (Bis-Mal-PEG3) is a homobifunctional crosslinking agent that has become an invaluable tool in bioconjugation and drug development.[1][2][3] Its structure features two maleimide groups at either end of a three-unit polyethylene glycol (PEG) spacer. This unique architecture allows for the covalent and specific crosslinking of molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins and peptides.[1][2] The hydrophilic PEG linker enhances the solubility and stability of the resulting conjugates, making this compound a versatile reagent for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of PROteolysis TArgeting Chimeras (PROTACs), and the study of protein-protein interactions.
Chemical Structure and Properties
The fundamental structure of this compound consists of two maleimide rings connected by a flexible PEG3 chain. This structure provides a defined spacer length, which is crucial for controlling the distance between conjugated molecules.
Physicochemical Properties
A summary of the key physicochemical properties of a representative this compound is provided in the table below. It is important to note that slight variations in molecular weight and chemical formula may exist between different commercial suppliers.
| Property | Value | References |
| Chemical Formula | C22H30N4O9 | |
| Molecular Weight | 494.5 g/mol | |
| CAS Number | 1008402-47-8 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF, and methylene chloride. | |
| Purity | Typically >95% | |
| Storage | Store at -20°C, desiccated and protected from light. |
Mechanism of Action: Thiol-Maleimide Chemistry
The utility of this compound as a crosslinker is rooted in the highly specific and efficient reaction between maleimide and thiol groups. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5), forming a stable thioether bond. The specificity of this reaction for thiols allows for the targeted conjugation of cysteine-containing biomolecules with minimal side reactions.
Caption: Thiol-Maleimide Conjugation Reaction.
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol is adapted from established procedures for similar bismaleimide crosslinkers and provides a general framework for crosslinking thiol-containing proteins. Optimization of reaction conditions, such as protein and crosslinker concentrations, is recommended for each specific application.
Materials:
-
This compound
-
Thiol-containing protein(s)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine- and thiol-free buffer at pH 6.5-7.5.
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Solution: 1 M Cysteine or DTT.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein(s) in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by a desalting column prior to adding the crosslinker.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final 10-20 fold molar excess of the crosslinker over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and other small molecules by size-exclusion chromatography (desalting column) or dialysis.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate techniques to confirm conjugation.
-
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This compound can serve as a linker to conjugate a cytotoxic drug to an antibody, a common strategy in ADC development. This workflow outlines the general steps involved.
Caption: General workflow for ADC synthesis.
Workflow for PROTAC Synthesis
In the context of PROTACs, this compound can link a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
Caption: General workflow for PROTAC synthesis.
Applications in Studying Protein-Protein Interactions
This compound is a powerful tool for probing protein-protein interactions within signaling pathways and protein complexes. By crosslinking proteins that are in close proximity, it allows for the "capture" of transient or weak interactions that might otherwise be difficult to detect.
Proximity Labeling Experimental Workflow
While not a direct proximity labeling reagent itself, this compound can be used in conjunction with techniques that identify proximal proteins. For instance, if two proteins are suspected to interact, introducing cysteine residues at their putative interface via site-directed mutagenesis allows for their specific crosslinking with this compound, thus confirming their proximity.
Caption: Workflow for confirming protein proximity.
Elucidating Signaling Pathways
By identifying interacting partners, this compound can help to map out signaling cascades. For example, in a kinase signaling pathway, it could be used to crosslink a kinase to its substrate or to scaffolding proteins, providing evidence for their direct interaction within the pathway.
Caption: A generic kinase signaling pathway.
Conclusion
Bis-Maleimide-PEG3 is a highly effective and versatile homobifunctional crosslinker with broad applications in life sciences and drug development. Its well-defined structure, coupled with the specificity of maleimide-thiol chemistry, allows for precise and controlled conjugation of biomolecules. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the properties of the resulting conjugates. From elucidating protein-protein interactions to constructing next-generation therapeutics like ADCs and PROTACs, this compound continues to be an indispensable tool for researchers and scientists.
References
An In-depth Technical Guide to the Synthesis and Purification of Bis-Mal-PEG3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Bis-Maleimide-PEG3 (Bis-Mal-PEG3), a homobifunctional crosslinker crucial in bioconjugation and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
This compound, with the chemical name 1,11-bis(maleimido)triethylene glycol, is a versatile crosslinking reagent. It features two maleimide groups at either end of a hydrophilic three-unit polyethylene glycol (PEG) spacer. The maleimide groups exhibit high reactivity towards sulfhydryl (thiol) groups, forming stable thioether bonds. This specificity makes this compound an ideal tool for conjugating peptides, proteins, and other biomolecules. The PEG spacer enhances the solubility of the resulting conjugates in aqueous media, reduces aggregation, and minimizes steric hindrance.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of the Bismaleamic Acid Intermediate: This step involves the reaction of 1,11-diamino-3,6,9-trioxaundecane (diamino-PEG3) with maleic anhydride.
-
Cyclodehydration: The resulting bismaleamic acid intermediate is then cyclized to form the final bismaleimide product.
Below are the detailed experimental protocols for each step.
Synthesis of N,N'-(3,6,9-trioxaundecane-1,11-diyl)bis(maleamic acid) (Intermediate 1)
Experimental Protocol:
-
Materials:
-
1,11-diamino-3,6,9-trioxaundecane (1.0 eq)
-
Maleic anhydride (2.2 eq)
-
Anhydrous Acetonitrile
-
-
Procedure:
-
Dissolve 1,11-diamino-3,6,9-trioxaundecane in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of maleic anhydride in anhydrous acetonitrile to the stirred solution of the diamine at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
The formation of a white precipitate indicates the product.
-
Filter the precipitate and wash with cold acetonitrile to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield the bismaleamic acid intermediate.
-
Data Presentation:
| Parameter | Value |
| Starting Material | 1,11-diamino-3,6,9-trioxaundecane |
| Reagent | Maleic anhydride |
| Solvent | Anhydrous Acetonitrile |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | >95% |
| Appearance | White solid |
Logical Relationship Diagram:
Formation of the bismaleamic acid intermediate.
Synthesis of 1,11-bis(maleimido)triethylene glycol (this compound) (Final Product)
Experimental Protocol:
-
Materials:
-
N,N'-(3,6,9-trioxaundecane-1,11-diyl)bis(maleamic acid) (1.0 eq)
-
Acetic anhydride (excess)
-
Sodium acetate (catalytic amount)
-
Anhydrous Toluene
-
-
Procedure:
-
Suspend the bismaleamic acid intermediate in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of anhydrous sodium acetate to the suspension.
-
Add an excess of acetic anhydride to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then subjected to purification.
-
Data Presentation:
| Parameter | Value |
| Starting Material | N,N'-(3,6,9-trioxaundecane-1,11-diyl)bis(maleamic acid) |
| Reagents | Acetic anhydride, Sodium acetate |
| Solvent | Anhydrous Toluene |
| Reaction Time | 3-5 hours |
| Reaction Temperature | 110-120 °C (Reflux) |
| Typical Yield (after purification) | 70-85% |
| Appearance | Off-white to pale yellow solid |
Chemical Reaction Pathway:
The Bis-Mal-PEG3 Linker: A Technical Guide to its Mechanism and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The Bis-Maleimide-PEG3 (Bis-Mal-PEG3) linker is a homobifunctional crosslinking reagent integral to the advancement of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring two maleimide groups separated by a hydrophilic polyethylene glycol (PEG) spacer, allows for the covalent linkage of two thiol-containing molecules. This guide provides an in-depth exploration of the core mechanisms governing the this compound linker, quantitative data on its stability, and detailed experimental protocols for its application.
Core Mechanism: The Thiol-Maleimide Michael Addition
The fundamental reaction underpinning the utility of the this compound linker is the thiol-maleimide Michael addition. This reaction involves the nucleophilic attack of a thiol group, typically from a cysteine residue on a protein or peptide, on one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This process results in the formation of a stable covalent thioether bond.
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with residues like lysine.[1][2] The efficiency and specificity of this reaction under mild, physiological conditions make it a robust tool for bioconjugation.[1]
Stability of the Thiosuccinimide Linkage: A Tale of Two Pathways
While the thioether bond formed is stable, the resulting succinimide ring is subject to two competing reactions in a physiological environment: the retro-Michael reaction and hydrolysis.
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Retro-Michael Reaction: This is the reverse of the initial conjugation, leading to the cleavage of the thioether bond and the potential for thiol exchange with other molecules, such as glutathione, in vivo. This can result in premature release of a conjugated payload, leading to off-target toxicity and reduced efficacy.
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a ring-opened succinamic acid derivative. This hydrolyzed form is significantly more stable and resistant to the retro-Michael reaction, effectively "locking" the conjugate. Strategies to enhance the stability of maleimide-based conjugates often focus on promoting this hydrolysis.
References
Bis-Mal-PEG3 molecular weight and spacer arm length
An In-Depth Technical Guide to Bis-Maleimide-PEG3: Properties and Applications
Introduction
In the field of bioconjugation, the precise and stable linking of biomolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Bis-Maleimide-PEG3 (BM(PEG)3), also known as 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinking reagent that has gained prominence for its utility in covalently linking molecules via sulfhydryl groups.[1] Its structure features two maleimide groups at either end of a hydrophilic, three-unit polyethylene glycol (PEG) spacer.[1] This configuration provides a balance of reactivity, solubility, and defined spacer length, making it an invaluable tool for researchers in drug development and proteomics.
This technical guide provides a comprehensive overview of the core physicochemical properties of Bis-Mal-PEG3, detailed experimental protocols for its use, and visual diagrams to illustrate key mechanisms and workflows.
Core Physicochemical Properties
The efficacy of a crosslinker is defined by its chemical and physical characteristics. This compound is a pure compound with a defined structure and molecular weight, which ensures high reproducibility in conjugation experiments. The integrated PEG3 spacer enhances the water solubility of the reagent and the resulting conjugate, a crucial feature that helps to prevent aggregation and precipitation of modified proteins.
Table 1: Physicochemical Properties of Bis-Maleimide-PEG3
| Property | Value | Reference(s) |
| Molecular Weight | 352.34 g/mol | |
| Spacer Arm Length | 17.8 Å | |
| Chemical Formula | C₁₆H₂₀N₂O₇ | |
| Reactive Groups | Maleimide (at both ends) | |
| Target Moiety | Sulfhydryl groups (-SH), e.g., on Cysteine | |
| Solubility | Water Soluble | |
| Form | Solid Powder |
Reaction Chemistry and Specificity
The utility of this compound is rooted in the specific and efficient reaction between its terminal maleimide groups and sulfhydryl (-SH) groups. This Michael addition reaction forms a stable, covalent thioether bond.
Key reaction parameters include:
-
Optimal pH : The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.
-
Reaction Speed : At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with primary amines.
-
Side Reactions : At pH values above 7.5, the maleimide group can exhibit competitive reactivity towards primary amines, such as the side chain of lysine. The maleimide ring is also susceptible to hydrolysis at alkaline pH, which results in a non-reactive maleamic acid. Therefore, aqueous solutions of the reagent should be prepared immediately before use.
Experimental Protocols
The following protocols provide a framework for using this compound in bioconjugation applications. Optimization may be required depending on the specific molecules involved.
Protocol 1: General Protein-Protein Crosslinking
This protocol outlines a general procedure for crosslinking two proteins that each contain accessible sulfhydryl groups.
Materials:
-
Protein A and Protein B (containing free -SH groups)
-
Bis-Maleimide-PEG3 (BM(PEG)3)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol buffer, pH 6.5-7.5. Include 1-10 mM EDTA to prevent disulfide bond formation.
-
Anhydrous DMSO or DMF to dissolve BM(PEG)3
-
Quenching Solution: 1 M Cysteine-HCl, DTT, or β-mercaptoethanol.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Buffer Exchange : Ensure both Protein A and Protein B are in the Conjugation Buffer. If reducing agents were used to generate free thiols, they must be removed prior to adding the crosslinker.
-
Prepare Crosslinker Stock : Immediately before use, dissolve BM(PEG)3 in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction (Step 1) :
-
Dissolve Protein A in Conjugation Buffer to a final concentration of 1-5 mg/mL (adjust based on protein properties).
-
Add the BM(PEG)3 stock solution to the Protein A solution to achieve a 10- to 20-fold molar excess of the crosslinker over the protein.
-
Incubate the reaction for 60 minutes at room temperature or 2 hours at 4°C.
-
-
Purification : Remove excess, unreacted BM(PEG)3 from the Protein A-linker conjugate using a desalting column or dialysis against the Conjugation Buffer. This step is critical to prevent unwanted polymerization in the next step.
-
Conjugation Reaction (Step 2) :
-
Add Protein B to the purified Protein A-linker conjugate solution. A 1:1 molar ratio is a good starting point.
-
Incubate for 60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching : Add a final concentration of 10-50 mM of a free thiol (e.g., Cysteine) from the Quenching Solution to react with any remaining maleimide groups. Incubate for 15-20 minutes at room temperature.
-
Final Purification : Purify the final protein-protein conjugate from unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
Protocol 2: Antibody-Drug Conjugate (ADC) Formation (Conceptual)
This protocol describes a conceptual workflow for conjugating a thiol-containing payload to an antibody with engineered or reduced cysteine residues.
Materials:
-
Antibody (with available -SH groups) in a suitable buffer (e.g., PBS, pH 7.2).
-
Thiol-containing payload (e.g., a cytotoxic drug).
-
Bis-Maleimide-PEG3 (BM(PEG)3).
-
Reaction and purification materials as listed in Protocol 1.
Procedure:
-
Antibody Preparation : If necessary, partially reduce the antibody's interchain disulfides using a mild reducing agent like TCEP to expose a controlled number of free sulfhydryl groups. Remove the reducing agent immediately via a desalting column.
-
Payload-Linker Activation :
-
Dissolve the thiol-containing payload and a molar excess of BM(PEG)3 in the Conjugation Buffer with a small amount of DMSO to aid solubility.
-
Allow the reaction to proceed to form the Payload-PEG3-Maleimide intermediate.
-
-
Purification : Purify the Payload-PEG3-Maleimide intermediate to remove excess BM(PEG)3.
-
Conjugation to Antibody :
-
Add the purified Payload-PEG3-Maleimide intermediate to the prepared antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification : Quench the reaction with a free thiol and purify the final ADC using methods like SEC or hydrophobic interaction chromatography (HIC) to separate the conjugated antibody from unreacted components.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.
Conclusion
Bis-Maleimide-PEG3 is a versatile and efficient homobifunctional crosslinker for sulfhydryl-to-sulfhydryl conjugation. Its well-defined molecular weight and spacer arm length, combined with the beneficial properties of the hydrophilic PEG spacer, make it a reliable tool for creating stable bioconjugates. The success of conjugation protocols relies on careful control of reaction conditions, particularly pH, to ensure high specificity for thiol groups and to minimize side reactions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, from basic protein interaction studies to the construction of complex antibody-drug conjugates.
References
The Homobifunctional Nature of Bis-Maleimide-PEG3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG3 (Bis-Mal-PEG3) is a homobifunctional crosslinking agent that has emerged as a valuable tool in bioconjugation, proteomics, and drug development. Its unique architecture, featuring two maleimide groups connected by a flexible, hydrophilic three-unit polyethylene glycol (PEG) spacer, allows for the covalent and specific crosslinking of molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins. This guide provides an in-depth technical overview of the core principles, applications, and methodologies associated with this compound.
The homobifunctional nature of this compound lies in its identical reactive groups at both ends. This symmetry makes it an ideal reagent for intramolecular crosslinking to stabilize protein structures, as well as for intermolecular conjugation to study protein-protein interactions, create antibody-drug conjugates (ADCs), and develop proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugates, reduces the potential for aggregation, and can minimize the immunogenicity of the modified biomolecules.[1][2]
Core Principles of Bis-Maleimide-PEG3 Crosslinking
The crosslinking reaction with this compound is based on the highly specific and efficient Michael addition reaction between the maleimide groups and free sulfhydryl groups.[3] This reaction proceeds readily under mild physiological conditions, typically at a pH range of 6.5-7.5, forming a stable, covalent thioether bond.[2] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, although this reaction is significantly slower than the reaction with sulfhydryls.[2]
The reaction is characterized by its rapid kinetics, allowing for efficient crosslinking in a timely manner. The stability of the resulting thioether bond is a key advantage, as it is resistant to cleavage under most physiological conditions. However, it is important to note that the maleimide ring can undergo hydrolysis at higher pH and temperatures, which can lead to a loss of reactivity. Therefore, it is recommended to use freshly prepared solutions of this compound for optimal results.
Quantitative Data
While precise kinetic and solubility data for this compound are not always readily available in a consolidated format, the following tables summarize key quantitative information gathered from various sources.
Table 1: Physicochemical Properties of Bis-Maleimide-PEG3
| Property | Value | Source(s) |
| Molecular Weight | ~352.34 g/mol | |
| Spacer Arm Length | ~17.8 Å | |
| Chemical Formula | C₁₆H₂₀N₂O₇ | |
| Purity | Typically ≥90-95% | |
| Solubility | Soluble in water and organic solvents like DMSO and DMF. | |
| Storage | Recommended storage at 2-8°C or -20°C, desiccated. |
Table 2: Reaction Parameters for Bis-Maleimide-PEG3
| Parameter | Recommended Condition | Source(s) |
| Reaction pH | 6.5 - 7.5 for optimal sulfhydryl specificity. | |
| Reaction Temperature | Room temperature (20-25°C) or 4°C. | |
| Reaction Time | Typically 30 minutes to 2 hours. | |
| Molar Ratio | 2- to 20-fold molar excess of this compound over the protein. | |
| Quenching Reagents | Cysteine, DTT, or other thiol-containing reagents. |
Experimental Protocols
General Protocol for Protein-Protein Crosslinking
This protocol provides a general guideline for crosslinking two proteins containing free sulfhydryl groups using this compound.
Materials:
-
Bis-Maleimide-PEG3
-
Protein A and Protein B with available sulfhydryl groups
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the proteins have disulfide bonds that need to be reduced to generate free sulfhydryls, treat them with a reducing agent like DTT or TCEP and subsequently remove the reducing agent using a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Crosslinking Reaction: Add the this compound stock solution to the protein mixture. The final concentration of the crosslinker should be in a 10- to 20-fold molar excess over the total protein concentration.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and quenching reagent by using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), and/or mass spectrometry to confirm the formation of the desired conjugate.
Protocol for Antibody-Drug Conjugation (ADC) using a Maleimide-Containing Payload
This protocol outlines the steps for conjugating a thiol-reactive drug (payload) to an antibody through its hinge-region sulfhydryl groups using a maleimide linker chemistry, for which this compound can be a component of the linker-payload construct.
Materials:
-
Antibody (e.g., IgG)
-
Maleimide-activated drug payload
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.0
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4
-
Quenching Solution: N-acetylcysteine or cysteine
-
Purification system (e.g., SEC or protein A chromatography)
Procedure:
-
Antibody Reduction: Incubate the antibody (typically 5-10 mg/mL) in Reduction Buffer with a 2- to 5-fold molar excess of TCEP for 1-2 hours at 37°C to selectively reduce the hinge-region disulfide bonds.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into Conjugation Buffer using a desalting column.
-
Conjugation: Immediately add the maleimide-activated drug payload (dissolved in a compatible organic solvent like DMSO) to the reduced antibody at a 5- to 10-fold molar excess over the antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding an excess of the Quenching Solution.
-
Purification: Purify the resulting ADC from unreacted payload and other small molecules using SEC or protein A chromatography.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like UV-Vis spectroscopy, HPLC, and SDS-PAGE.
Mandatory Visualizations
Diagram 1: General Reaction Mechanism of Bis-Maleimide-PEG3
Caption: Covalent bond formation between two sulfhydryl-containing proteins and this compound.
Diagram 2: Experimental Workflow for Studying Protein-Protein Interactions
Caption: Workflow for identifying and characterizing protein-protein interactions using this compound.
Diagram 3: Hypothetical Application in a Signaling Pathway
Caption: Use of this compound to stabilize the GRB2-SOS1 interaction for further study.
Conclusion
Bis-Maleimide-PEG3 is a versatile and powerful homobifunctional crosslinker with broad applications in life sciences and drug development. Its specificity for sulfhydryl groups, coupled with the beneficial properties of the PEG spacer, makes it an invaluable reagent for studying protein interactions, creating stable bioconjugates, and developing novel therapeutics. By understanding the core principles of its reactivity and following optimized experimental protocols, researchers can effectively leverage the capabilities of this compound to advance their scientific goals.
References
- 1. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis-Maleimide-PEG3 for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-Maleimide-PEG3 (Bis-Mal-PEG3), a homobifunctional crosslinker widely used in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to effectively utilize this versatile reagent in their work.
Introduction to this compound
This compound is a chemical crosslinking agent featuring two maleimide functional groups connected by a three-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the covalent conjugation of two thiol-containing molecules, such as proteins, peptides, or other biomolecules with free sulfhydryl groups.[1][2] The maleimide groups exhibit high reactivity and selectivity towards thiols within a specific pH range, forming stable thioether bonds.[3] The hydrophilic PEG3 spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to prevent aggregation and improve the pharmacokinetic properties of the final product.
Key Features of this compound:
-
Homobifunctional: Possesses two identical reactive groups (maleimides) for straightforward crosslinking of thiol-containing molecules.
-
Thiol-Reactive: The maleimide groups specifically target sulfhydryl groups, primarily from cysteine residues in proteins.
-
PEGylated Spacer: The PEG3 linker increases hydrophilicity, which can improve solubility and reduce aggregation.
-
Precise Spacer Length: The defined length of the PEG3 spacer allows for controlled and reproducible crosslinking distances.
Core Chemistry: The Thiol-Maleimide Reaction
The fundamental reaction underpinning the utility of this compound is the Michael addition of a thiol to the carbon-carbon double bond of the maleimide ring. This reaction is highly efficient and proceeds under mild, physiological conditions.
The reaction is most effective within a pH range of 6.5 to 7.5. Below pH 6.5, the thiol group is predominantly protonated (R-SH), making it a less effective nucleophile and significantly slowing down the reaction rate. Above pH 7.5, the reaction with primary amines (e.g., from lysine residues) becomes more competitive, and the rate of maleimide hydrolysis increases substantially. At a neutral pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.
Quantitative Data on the Thiol-Maleimide Reaction
The following tables summarize key quantitative parameters relevant to the thiol-maleimide reaction. While specific data for this compound is limited, these tables provide valuable insights based on the general behavior of maleimide-containing reagents.
Table 1: Influence of pH on Thiol-Maleimide Reaction and Side Reactions
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Key Considerations |
| < 6.5 | Very Low | Negligible | Very Low | Reaction is impractically slow. |
| 6.5 - 7.5 | High | Low | Moderate | Optimal range for selective thiol conjugation. |
| > 7.5 | High | Increasing | High | Loss of selectivity and increased reagent instability. |
Table 2: Stability of Maleimide and Thiosuccinimide Linkage
| Condition | Maleimide Group Stability | Thiosuccinimide Linkage Stability | Notes |
| pH | Decreases with increasing pH. | Susceptible to hydrolysis at high pH. | Store maleimide reagents in dry, aprotic solvents like DMSO or DMF. |
| Temperature | Stable at lower temperatures. Increased hydrolysis at higher temperatures. | Generally stable under physiological conditions. | Avoid prolonged incubation at elevated temperatures. |
| Reducing Agents | Can be reduced by strong reducing agents. | Stable to common reducing agents like DTT and TCEP. | Do not include thiol-based reducing agents in the conjugation step. |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
General Protein-Protein Crosslinking Protocol
This protocol outlines a general workflow for crosslinking two proteins containing free sulfhydryl groups.
Materials:
-
Protein A and Protein B with free sulfhydryl groups
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5-10 mM EDTA
-
Quenching Solution: 1 M Cysteine or DTT
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).
-
If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat with a 5 mM solution of TCEP for 30 minutes at room temperature. Subsequently, remove the TCEP using a desalting column.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein mixture to achieve a 2- to 3-fold molar excess of the crosslinker over the total protein concentration.
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.
-
Confirm the identity of the crosslinked products by mass spectrometry.
-
Antibody-Drug Conjugate (ADC) Synthesis via Thiol-Maleimide Chemistry
This protocol describes the conjugation of a thiol-containing drug to an antibody using a maleimide-functionalized linker, a common strategy in ADC development. While this protocol uses a generic maleimide-drug linker, the principles are directly applicable when using this compound to link a thiol-containing drug to a thiol-containing antibody or antibody fragment.
Materials:
-
Antibody
-
Thiol-containing cytotoxic drug
-
This compound (if linking two thiol-containing molecules) or a maleimide-activated drug
-
Reduction Buffer: 50 mM sodium borate, 50 mM NaCl, pH 8.0
-
Conjugation Buffer: PBS with 1 mM DTPA, pH 7.4
-
Reducing Agent: Dithiothreitol (DTT) or TCEP
-
Quenching Reagent: N-acetylcysteine
-
Organic Co-solvent: DMSO or DMA
-
Purification columns (e.g., Sephadex G-25, HIC)
Procedure:
-
Antibody Reduction (to generate free thiols):
-
Prepare the antibody at a concentration of 10 mg/mL in the Reduction Buffer.
-
Add DTT to a final concentration that provides the desired number of free thiols (this needs to be optimized).
-
Incubate at 37°C for 30 minutes.
-
Remove the excess DTT using a desalting column equilibrated with the Conjugation Buffer.
-
Determine the number of free thiols per antibody using Ellman's reagent (DTNB).
-
-
Drug-Linker Preparation (if starting with a non-activated drug):
-
This step involves conjugating the thiol-containing drug to one of the maleimide groups of this compound. This would be a separate reaction that needs to be optimized and the product purified before proceeding.
-
-
Conjugation Reaction:
-
Adjust the reduced antibody concentration to 2.5 mg/mL in the Conjugation Buffer and cool on ice.
-
Dissolve the maleimide-activated drug (or the drug-Bis-Mal-PEG3 conjugate) in an organic co-solvent.
-
Slowly add the drug-linker solution to the antibody solution with gentle stirring, ensuring the final concentration of the organic co-solvent is below 10% (v/v). A molar excess of the drug-linker is typically used.
-
Allow the reaction to proceed on ice or at room temperature for 1-4 hours.
-
-
Quenching the Reaction:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography and/or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and linker, and to separate different drug-to-antibody ratio (DAR) species.
-
Determine the protein concentration of the purified ADC.
-
Analyze the ADC by HIC-UV/Vis and LC-MS to determine the average DAR.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound.
Caption: General workflow for bioconjugation using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Potential side reactions in maleimide chemistry.
Troubleshooting
Table 3: Common Problems and Solutions in this compound Bioconjugation
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction with sufficient reducing agent and confirm the presence of free thiols using Ellman's reagent. |
| Hydrolysis of this compound. | Prepare the this compound solution immediately before use in a dry, aprotic solvent. Maintain the reaction pH between 6.5 and 7.5. | |
| Presence of thiol-containing contaminants in the buffer. | Use buffers free of thiols (e.g., avoid DTT in the conjugation step). | |
| Protein precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10-15% (v/v). |
| Over-modification of the protein. | Reduce the molar excess of the crosslinker. | |
| Formation of unexpected products | Reaction with primary amines. | Maintain the reaction pH below 7.5. |
| Inter-molecular crosslinking instead of intra-molecular. | Optimize protein and crosslinker concentrations. Lower concentrations favor intra-molecular crosslinking. | |
| Inconsistent results | Inaccurate quantification of reagents. | Accurately determine the concentration of proteins and prepare fresh crosslinker solutions for each experiment. |
| Variation in reaction conditions. | Strictly control pH, temperature, and incubation times. |
By understanding the core principles of this compound chemistry and following these detailed protocols, researchers can confidently and effectively employ this powerful tool for a wide range of bioconjugation applications.
References
PEGylation Strategies Using Bis-Mal-PEG3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylation strategies utilizing Bis-Maleimide-PEG3 (Bis-Mal-PEG3), a homobifunctional crosslinking reagent. It details the core chemistry, key applications, experimental protocols, and quantitative data to facilitate its effective use in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound in PEGylation
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[] this compound is a specific type of PEGylation reagent characterized by a three-unit polyethylene glycol spacer flanked by two maleimide functional groups.[][2] This homobifunctional nature allows for the crosslinking of two thiol-containing molecules, such as proteins, peptides, or other biomolecules.[][3]
The maleimide groups at each end of the PEG chain react specifically with sulfhydryl (-SH) groups, typically from cysteine residues in proteins, to form stable thioether bonds. The PEG linker itself is a short, hydrophilic chain that enhances the solubility of the resulting conjugate in aqueous media, reduces steric hindrance, and can minimize the immunogenicity of the conjugated molecules. These properties make this compound a versatile tool in drug discovery and development for creating complex biomolecular constructs.
Core Chemistry: The Maleimide-Thiol Reaction
The primary reaction underpinning the use of this compound is the Michael addition between a maleimide and a thiol. This reaction is highly efficient and selective for sulfhydryl groups under specific pH conditions.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. This forms a stable, covalent thioether linkage. The reaction is chemoselective for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. Above pH 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide group can also occur.
Caption: Mechanism of the maleimide-thiol reaction.
Applications of this compound
The ability of this compound to link two thiol-containing molecules makes it valuable in several areas of research and drug development.
Protein-Protein Crosslinking
This compound is used to study protein-protein interactions, map protein complexes, and create stable protein conjugates. By linking two proteins, it can help elucidate their proximity and orientation within a biological system.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, this compound can be used as a linker in the synthesis of ADCs. ADCs are composed of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The linker's role is critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. While this compound itself is a non-cleavable linker, its principles of conjugation are central to many ADC designs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound serves as a PEG-based PROTAC linker, facilitating the synthesis of these novel therapeutic agents.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.
General Protocol for Protein-Protein Crosslinking
This protocol describes a method for crosslinking two different proteins (Protein A and Protein B), each containing at least one accessible cysteine residue.
Materials:
-
Protein A
-
Protein B
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed and thiol-free.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching Solution: Cysteine or 2-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the proteins have disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: TCEP does not need to be removed before adding the maleimide reagent.
-
-
Crosslinker Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction (Two-Step Approach):
-
To achieve selective crosslinking of Protein A to Protein B and minimize homodimer formation, a two-step approach is recommended.
-
Step 1: Reaction with Protein A: Add a sub-stoichiometric amount of this compound stock solution to the solution of Protein A. A 1:1 or slightly less molar ratio of this compound to Protein A is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove excess, unreacted this compound using a desalting column or dialysis.
-
Step 2: Reaction with Protein B: Add the purified Protein A-Mal-PEG3 conjugate to the solution of Protein B. A slight molar excess of the conjugate relative to Protein B can be used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the crosslinked Protein A-PEG3-Protein B conjugate from unreacted proteins and other byproducts using SEC or IEX.
-
Workflow for ADC Synthesis using a Bis-Maleimide Linker
The following workflow outlines the conceptual steps for creating an ADC using a bis-maleimide linker.
Caption: Conceptual workflow for ADC synthesis.
Workflow for PROTAC Synthesis using a Bis-Maleimide Linker
This diagram illustrates the general strategy for synthesizing a PROTAC using a bis-maleimide linker.
Caption: Conceptual workflow for PROTAC synthesis.
Data Presentation: Quantitative Parameters for Maleimide-Thiol Conjugation
The efficiency of the maleimide-thiol conjugation is influenced by several factors. The following tables summarize key quantitative data from various studies.
Table 1: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate | Remarks |
| < 6.5 | Very Low | The thiol group is predominantly protonated, making the reaction impractically slow. |
| 6.5 - 7.5 | Optimal | High selectivity for thiols over amines. |
| > 7.5 | Fast | Increased rate of reaction with primary amines and hydrolysis of the maleimide group. |
Table 2: Reaction Conditions and Conjugation Efficiency
| Application | Molar Ratio (Maleimide:Thiol) | Reaction Time | Temperature | Conjugation Efficiency | Reference |
| Peptide (cRGDfK) to Nanoparticles | 2:1 | 30 min | Room Temp | 84 ± 4% | |
| Nanobody (11A4) to Nanoparticles | 5:1 | 2 hours | Room Temp | 58 ± 12% | |
| General Protein Labeling | 10-20:1 | 2 hours | Room Temp | Sufficient conjugation | |
| General Protein Crosslinking | 2-3:1 | 1 hour | Room Temp | Sufficient conjugation |
Characterization of this compound Conjugates
After synthesis and purification, it is essential to characterize the conjugate to confirm its identity, purity, and degree of labeling or crosslinking.
-
SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to the conjugate.
-
Mass Spectrometry (e.g., MALDI-TOF or LC-MS): To determine the precise molecular weight of the conjugate and confirm the covalent attachment of the linker and the second molecule.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if a chromophoric payload is used, the degree of labeling.
-
HPLC (e.g., SEC, RP-HPLC, HIC): To assess the purity of the conjugate and separate different species (e.g., different drug-to-antibody ratios in ADCs).
-
Quantitative Maleimide/Thiol Assays: To determine the efficiency of the conjugation reaction, assays such as the Ellman's test or colorimetric maleimide quantitation kits can be used.
Conclusion
This compound is a powerful and versatile tool for PEGylation and bioconjugation. Its well-defined structure, high reactivity, and the favorable properties imparted by the PEG spacer make it suitable for a wide range of applications, from fundamental studies of protein interactions to the development of advanced therapeutics like ADCs and PROTACs. A thorough understanding of the underlying maleimide-thiol chemistry and careful optimization of reaction conditions are crucial for achieving successful and reproducible conjugation outcomes. This guide provides the foundational knowledge and practical protocols to aid researchers in leveraging the full potential of this compound in their work.
References
The Pivotal Role of the PEG3 Spacer in Bis-Maleimide-PEG3 Functionality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Bis-Maleimide-PEG3 (Bis-Mal-PEG3) crosslinker has emerged as a critical tool in the field of bioconjugation, enabling the precise and stable linkage of biomolecules. This guide delves into the core of its functionality, with a specific focus on the integral role of the three-unit polyethylene glycol (PEG) spacer. Understanding the contribution of this spacer is paramount for the rational design and optimization of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex biomolecular constructs.
Core Principles of Bis-Maleimide-PEG3 Functionality
This compound is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups—maleimides—at either end of a flexible spacer. The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[1] This reaction, a Michael addition, proceeds efficiently at physiological pH (6.5-7.5) to form a stable covalent thioether bond.[2][3]
The defining feature of this particular crosslinker is its PEG3 spacer. This short chain of three ethylene glycol units imparts a unique set of properties to the molecule and the resulting bioconjugate, significantly influencing its behavior in biological systems.
The Multifaceted Role of the PEG3 Spacer
The PEG3 spacer, while seemingly a simple linker, plays a crucial and multifaceted role in the overall functionality of the this compound reagent and its conjugates.[4] These advantages can be categorized as follows:
-
Enhanced Hydrophilicity and Solubility: One of the most significant contributions of the PEG spacer is its inherent hydrophilicity. Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. The inclusion of the PEG3 spacer increases the overall water solubility of the final conjugate, which can help prevent aggregation and improve its handling and formulation.
-
Improved Pharmacokinetics and Biodistribution: By increasing the hydrophilicity and hydrodynamic radius of the bioconjugate, the PEG spacer can significantly impact its pharmacokinetic profile. Generally, PEGylation can lead to a longer circulation half-life by reducing renal clearance. Even a short PEG3 spacer can contribute to altered biodistribution and potentially improved drug exposure at the target site.
-
Reduced Immunogenicity: The PEG component of the spacer can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask potentially immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response against the conjugate.
-
Optimal Spatial Separation and Reduced Steric Hindrance: The defined length of the PEG3 spacer provides critical spatial separation between the two conjugated molecules. This is vital for preserving the biological activity of each component. For instance, in an ADC, the spacer ensures that the cytotoxic drug does not sterically hinder the antibody's ability to bind to its target antigen. In the context of PROTACs, the linker length is critical for orienting the target protein and the E3 ligase optimally for ternary complex formation.
-
Controlled and Defined Linker Length: Unlike traditional PEGylation reagents that are often a heterogeneous mixture of different chain lengths, this compound is a discrete compound with a defined molecular weight and length. This ensures batch-to-batch consistency and allows for the creation of more homogeneous bioconjugates, which is a critical requirement for therapeutic applications.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer can have a measurable impact on the properties of the resulting bioconjugate. While direct comparative data for this compound versus other Bis-Maleimide-PEGn linkers is not always consolidated, studies on other PEGylated molecules provide valuable insights.
| Parameter | PEG2 | PEG3/PEG4 | PEG6 | PEG12 | Reference |
| Hydrophilicity (logD) | -1.95 | -2.27 to -2.10 | -2.22 | -2.22 | |
| Serum Stability (T1/2 in min) | 246 ± 4 | Not explicitly stated for PEG3, but trend suggests increase from PEG2 | 584 ± 20 | Trend reverses | |
| IC50 (nM) | 3.1 ± 0.2 | 3.9 ± 0.3 | 5.8 ± 0.3 | Similar to PEG6 | |
| In Vivo Tumor Uptake (%ID/g) | Lower than PEG3 | 4.6 ± 0.6 | Similar to PEG4 | Not explicitly stated | |
| Tumor-to-Kidney Ratio (at 4h) | Lower than PEG4/6 | Not explicitly stated | 9.7 | Not explicitly stated |
Note: The data presented is a summary from studies on various PEGylated bioconjugates and may not be directly representative of all this compound applications. The optimal PEG spacer length is highly dependent on the specific molecules being conjugated and the desired therapeutic outcome.
Experimental Protocols
The successful application of this compound relies on well-defined experimental protocols. Below are generalized methodologies for key experiments.
Protein-Protein Crosslinking using this compound
This protocol describes a general workflow for crosslinking two different proteins containing free sulfhydryl groups.
Materials:
-
Protein A (with at least one free sulfhydryl group)
-
Protein B (with at least one free sulfhydryl group)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5, containing 1-10 mM EDTA.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Anhydrous DMSO or DMF.
-
Size-Exclusion Chromatography (SEC) or other suitable purification system.
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the proteins have disulfide bonds that need to be reduced to generate free sulfhydryls, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the solution of Protein A.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Remove excess, unreacted this compound using a desalting column.
-
Immediately add the Protein A-PEG3-Mal conjugate to the solution of Protein B.
-
Incubate for an additional 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching reagent (e.g., L-cysteine) to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the crosslinked conjugate from unreacted proteins and other impurities using Size-Exclusion Chromatography (SEC).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the formation of the crosslinked product (indicated by a higher molecular weight band).
-
Use Mass Spectrometry (MS) to confirm the identity and purity of the conjugate.
-
Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG Linker
This protocol outlines the steps for conjugating a drug to an antibody via a maleimide-PEG linker.
Materials:
-
Monoclonal Antibody (mAb)
-
Drug-Maleimide-PEGn linker
-
Reduction Buffer: PBS, pH 7.4, with 5 mM EDTA
-
Reducing Agent: TCEP
-
Conjugation Buffer: PBS, pH 7.0, with 5 mM EDTA
-
Quenching Reagent: N-acetylcysteine
-
Purification System: Hydrophobic Interaction Chromatography (HIC) or SEC.
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 2.5-fold molar excess of TCEP in Reduction Buffer for 2 hours at 37°C to partially reduce interchain disulfide bonds.
-
-
Conjugation:
-
Remove excess TCEP using a desalting column, exchanging the antibody into Conjugation Buffer.
-
Immediately add a 1.7-fold molar excess of the Drug-Maleimide-PEGn linker (dissolved in DMSO) to the reduced antibody. Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate for 1 hour at room temperature.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC using HIC to separate species with different drug-to-antibody ratios (DARs) or SEC to remove small molecule impurities.
-
-
Characterization:
-
Determine the average DAR using UV-Vis spectroscopy and/or HIC.
-
Assess the level of aggregation by SEC.
-
Confirm the identity and purity by LC-MS.
-
Visualizing the Role and Application of this compound
Graphviz diagrams can effectively illustrate the logical relationships and workflows involving this compound.
Caption: Core advantages conferred by the PEG3 spacer in this compound.
Caption: A generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: The role of a PROTAC in inducing protein degradation.
Conclusion
The PEG3 spacer in Bis-Maleimide-PEG3 is far more than an inert linker; it is a critical determinant of the physicochemical and biological properties of the resulting bioconjugate. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool in the design of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of the role of the PEG3 spacer is essential for the successful development of potent and safe bioconjugates. The careful selection of linker chemistry and length, as exemplified by this compound, will continue to be a key factor in advancing the field of targeted therapies.
References
- 1. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. interchim.fr [interchim.fr]
- 4. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Crosslinking Using Bis-Maleimide-PEG3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for using Bis-Maleimide-PEG3 (Bis-Mal-PEG3) as a homobifunctional crosslinker to study protein-protein interactions, create antibody-drug conjugates (ADCs), and develop Proteolysis Targeting Chimeras (PROTACs).[1][2] This document outlines the principles of the crosslinking reaction, a detailed experimental protocol, methods for analysis, and key optimization parameters.
Introduction
This compound is a chemical crosslinking reagent containing two maleimide functional groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[3][4] The maleimide groups specifically and efficiently react with sulfhydryl (thiol) groups of cysteine residues within proteins to form stable thioether bonds.[2] The PEG3 spacer arm provides a defined length, enhances the solubility of the crosslinker and resulting conjugate in aqueous buffers, and minimizes steric hindrance. This reagent is a valuable tool for elucidating protein structures, identifying interacting partners, and constructing novel bioconjugates.
The reaction between the maleimide groups and sulfhydryl groups is most efficient at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, and hydrolysis of the maleimide ring increases.
Key Applications
-
Mapping Protein Interactions: Determine the proximity of subunits within a protein complex or identify interacting proteins.
-
Antibody-Drug Conjugate (ADC) Development: Link cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTAC Synthesis: Used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.
-
Stabilizing Weak or Transient Interactions: Covalently link interacting proteins to enable their isolation and characterization.
Experimental Workflow
The following diagram illustrates the general workflow for a protein crosslinking experiment using this compound.
Caption: General workflow for protein crosslinking with this compound.
Detailed Experimental Protocol
This protocol provides a starting point for the crosslinking of two purified proteins. Optimization of molar ratios, concentration, incubation time, and temperature may be necessary for specific applications.
Materials:
-
Purified protein(s) with accessible cysteine residues.
-
Bis-Maleimide-PEG3 (this compound)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5. Avoid buffers containing primary amines like Tris.
-
Quenching Solution: 1 M Dithiothreitol (DTT), 1 M β-mercaptoethanol (BME), or 1 M L-cysteine in conjugation buffer.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve this compound.
Procedure:
-
Protein Sample Preparation:
-
Prepare the protein sample(s) in the chosen conjugation buffer at a concentration of 0.1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 mM solution of a reducing agent like DTT or TCEP for 30 minutes at room temperature.
-
Crucially, remove the reducing agent before adding the crosslinker. This can be achieved by dialysis, desalting columns, or buffer exchange.
-
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10-50 mM stock solution. Let the vial come to room temperature before opening to avoid moisture condensation.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein sample to achieve a final molar excess of 10- to 50-fold over the protein. The optimal molar ratio should be determined empirically.
-
Mix gently by pipetting or brief vortexing. The solution may initially appear cloudy but should clarify as the reaction proceeds.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times may be required for less reactive thiols.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis of Crosslinking Products:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked proteins. Run a non-crosslinked protein sample as a control.
-
Further characterization can be performed using techniques such as Western blotting to confirm the identity of the crosslinked products or mass spectrometry to identify the specific crosslinked residues.
-
Optimization of Crosslinking Reactions
Several factors can influence the efficiency of the crosslinking reaction. The following table summarizes key parameters and their recommended starting conditions.
| Parameter | Recommended Starting Condition | Considerations |
| pH | 7.0 - 7.5 | The maleimide-thiol reaction is most efficient in this range. At pH > 7.5, hydrolysis of the maleimide and reaction with amines can occur. |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the crosslinker. |
| Molar Ratio of Crosslinker to Protein | 10:1 to 50:1 | This needs to be optimized for each protein system. Lower ratios may result in incomplete crosslinking, while higher ratios can lead to protein precipitation or non-specific modifications. |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations favor intermolecular crosslinking. |
| Incubation Time | 30-60 minutes at room temperature or 2 hours at 4°C | Longer incubation times may be necessary, but can also lead to increased non-specific reactions. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of maleimide hydrolysis and non-specific reactions. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no crosslinking | - Inaccessible or insufficient free sulfhydryl groups.- Incompatible buffer (contains amines).- Insufficient molar excess of crosslinker. | - Ensure protein has accessible cysteine residues or reduce disulfide bonds.- Use an amine-free buffer.- Empirically optimize the molar excess of the crosslinker. |
| Protein precipitation | - High concentration of crosslinker.- Extensive crosslinking leading to aggregation. | - Reduce the molar excess of the crosslinker.- Decrease the protein concentration.- Optimize incubation time and temperature. |
| Non-specific crosslinking | - High pH (>7.5).- Prolonged incubation time. | - Maintain the reaction pH between 6.5 and 7.5.- Reduce the incubation time. |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the reaction mechanism of this compound with thiol-containing proteins.
Caption: Reaction of this compound with two thiol-containing proteins.
References
Application Notes and Protocols for Bis-Maleimide-PEG3 Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the successful conjugation of Bis-Maleimide-PEG3 (Bis-Mal-PEG3) to cysteine-containing peptides. This process is pivotal for various applications in research and drug development, including the creation of peptide dimers, antibody-drug conjugates (ADCs), and targeted therapeutic agents.[1][2][3]
Introduction to Bis-Maleimide-PEG3 Conjugation
Bis-Maleimide-PEG3 is a homobifunctional crosslinker containing two maleimide groups at either end of a hydrophilic three-unit polyethylene glycol (PEG) spacer.[4][5] The maleimide groups react specifically with sulfhydryl (thiol) groups, typically from cysteine residues in peptides, to form stable thioether bonds. This reaction, a Michael addition, is highly efficient and selective within a pH range of 6.5-7.5. The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce immunogenicity.
This technology is instrumental in applications requiring the crosslinking of two thiol-containing molecules, such as:
-
Peptide Dimerization: Creating homodimers or heterodimers of peptides to enhance binding affinity or avidity to target receptors.
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
Drug Delivery Systems: Modifying the surface of nanoparticles or liposomes to improve their therapeutic efficacy.
Reaction Mechanism and Experimental Workflow
The conjugation process involves the nucleophilic attack of a thiolate anion from a cysteine residue on the carbon-carbon double bond of the maleimide ring, resulting in a stable thioether linkage.
Below is a diagram illustrating the general experimental workflow for this compound conjugation to peptides.
Caption: General experimental workflow for this compound peptide conjugation.
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in the this compound conjugation process.
Materials and Reagents
-
Cysteine-containing peptide
-
Bis-Maleimide-PEG3 (this compound)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 6.5-7.5). Buffers should be degassed to prevent oxidation of thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent (optional): Free cysteine or β-mercaptoethanol to quench unreacted maleimide groups.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve this compound.
-
Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reversed-phase) or Size-Exclusion Chromatography (SEC).
-
Analytical Instruments: Mass Spectrometer (MS) for mass verification and UV-Vis Spectrophotometer for concentration determination.
Step-by-Step Conjugation Protocol
Step 1: Preparation of Peptide and this compound Solutions
-
Peptide Solution: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Disulfide Bond Reduction (if necessary): If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 20-30 minutes. Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent.
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be determined based on the desired molar excess for the reaction.
Step 2: Conjugation Reaction
-
Add the this compound stock solution to the peptide solution while gently stirring. A typical molar ratio is a 2-fold excess of this compound to the peptide for dimerization. However, the optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if using a photosensitive peptide or linker.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as free cysteine or β-mercaptoethanol in a slight molar excess to the initial amount of this compound. Incubate for an additional 15-30 minutes.
Step 3: Purification of the Conjugate
The purification method will depend on the properties of the peptide and the conjugate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying peptides and their conjugates based on hydrophobicity.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted small molecules from the larger conjugate.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be useful for purifying PEGylated proteins and peptides.
-
Dialysis/Ultrafiltration: These methods can be used for buffer exchange and removal of small molecule impurities.
Step 4: Characterization and Quantitative Analysis
-
Mass Spectrometry (MS): Confirm the identity and purity of the conjugate by determining its molecular weight. Both MALDI-MS and LC-MS are commonly used for the analysis of PEGylated proteins and peptides.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the conjugate. The appearance of a new peak with a different retention time from the starting materials indicates the formation of the conjugate.
-
UV-Vis Spectroscopy: Determine the concentration of the peptide conjugate using its extinction coefficient at a specific wavelength (e.g., 280 nm for peptides containing tryptophan or tyrosine).
-
Amino Acid Analysis (AAA): Can be used to determine the net peptide content of the final product.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound peptide conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for selective thiol-maleimide reaction. |
| Temperature | Room Temperature or 4°C | Lower temperatures may reduce side reactions. |
| Reaction Time | 1 - 4 hours (RT) or 2 - 8 hours (4°C) | Should be optimized for specific peptides. |
| Molar Ratio (Linker:Peptide) | 0.5:1 to 2:1 | For dimerization, a slight excess of peptide can drive the reaction to completion. A 2-fold excess of linker has also been reported. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates. |
Table 2: Common Purification and Analysis Techniques
| Technique | Purpose | Key Considerations |
| RP-HPLC | Purification and Purity Analysis | Gradient optimization is crucial for good separation. |
| SEC | Purification | Effective for removing unreacted small molecules. |
| IEX | Purification | Useful for charged peptides and conjugates. |
| LC-MS | Identity and Purity Confirmation | Provides accurate mass of the conjugate. |
| MALDI-TOF MS | Identity Confirmation | Good for rapid mass determination. |
| UV-Vis Spectroscopy | Concentration Determination | Requires knowledge of the extinction coefficient. |
Application Example: Targeted Drug Delivery
This compound conjugated peptides can be used to create targeted drug delivery systems. For instance, a peptide with affinity for a cancer cell receptor can be dimerized or linked to a cytotoxic drug, enhancing its therapeutic potential.
The diagram below illustrates the concept of a peptide-drug conjugate targeting a cancer cell.
Caption: Peptide-drug conjugate for targeted therapy.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds- Oxidation of free thiols- Hydrolysis of the maleimide group | - Ensure sufficient TCEP concentration and incubation time.- Use degassed buffers.- Prepare fresh maleimide solutions and use promptly. |
| Formation of Multiple Products | - Non-specific reactions at high pH- Thiazine formation with N-terminal cysteines | - Maintain pH between 6.5 and 7.5.- Consider acetylating the N-terminus of the peptide. |
| Precipitation of Reactants | - Low solubility of the peptide or linker | - Adjust buffer composition or pH.- Increase the proportion of organic co-solvent (e.g., DMSO), if compatible with the peptide. |
By following these detailed protocols and considering the key parameters, researchers can effectively utilize Bis-Maleimide-PEG3 for a wide range of peptide conjugation applications.
References
- 1. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-Mal-PEG3 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting these two components is paramount to the ADC's success, influencing its stability, pharmacokinetic profile, and overall therapeutic index. The Bis-Mal-PEG3 linker is a homobifunctional crosslinker featuring two maleimide groups reactive towards sulfhydryl (-SH) moieties, separated by a three-unit polyethylene glycol (PEG) spacer. This design allows for the conjugation of thiol-containing molecules, such as cytotoxic drugs, to antibodies, typically through the reduction of interchain disulfide bonds. The integrated PEG3 spacer enhances the hydrophilicity of the resulting ADC, which can mitigate aggregation, improve solubility, and lead to a more favorable pharmacokinetic profile.[1][]
These application notes provide a comprehensive overview and detailed protocols for the use of the this compound linker in the development of ADCs.
Data Presentation
The inclusion of a PEG linker can significantly impact the properties of an ADC. The following tables summarize quantitative data from studies on ADCs with varying PEG linker lengths, illustrating the effects on in vivo clearance and in vitro cytotoxicity. While not specific to a PEG3 linker, this data provides valuable insights into the general trends observed with PEGylation.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.[3] This data demonstrates that increasing the PEG linker length generally decreases the systemic clearance of the ADC, with a plateau observed around PEG8.[3]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
Data adapted from Burke et al., 2017.[3] In this particular study, the length of the PEG linker did not significantly affect the in vitro potency of the anti-CD30 ADC. However, in other contexts, such as with miniaturized affibody-based drug conjugates, longer PEG chains have been shown to reduce in vitro cytotoxicity.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the development of an ADC using a this compound linker.
Protocol 1: Antibody Reduction and Purification
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in PBS, pH 7.4.
-
Reduction Reaction: Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The optimal time and temperature may need to be determined empirically for each antibody.
-
Purification: Remove excess TCEP using a desalting spin column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions. The purified, reduced antibody is now ready for conjugation.
Antibody Reduction and Purification Workflow
Protocol 2: ADC Conjugation with this compound
This protocol details the conjugation of a thiol-activated payload to the reduced antibody using the this compound linker. This protocol assumes a two-step process where the payload is first attached to one maleimide group of the linker, and the resulting complex is then conjugated to the antibody.
Materials:
-
Reduced monoclonal antibody (from Protocol 1)
-
This compound linker
-
Thiol-containing cytotoxic payload
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
PBS, pH 7.4
Procedure:
-
Linker-Payload Preparation: a. Dissolve the this compound linker and a slight molar excess (e.g., 1.1 equivalents) of the thiol-containing payload in a minimal amount of anhydrous DMSO or DMF. b. Stir the reaction at room temperature for 1-2 hours to form the Maleimide-PEG3-Payload conjugate. Monitor the reaction by LC-MS.
-
Conjugation Reaction: a. Add the prepared Maleimide-PEG3-Payload solution to the reduced antibody solution. A typical starting molar ratio is 5-10 moles of linker-payload per mole of antibody. b. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain antibody integrity. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine or cysteine to cap any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.
ADC Conjugation Workflow
Protocol 3: ADC Purification and Characterization
This protocol outlines the purification of the ADC and the determination of key quality attributes.
Materials:
-
Crude ADC solution (from Protocol 2)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system
-
UV-Vis Spectrophotometer
-
SDS-PAGE system
Procedure:
-
Purification: a. Purify the crude ADC using an SEC column to remove unreacted linker-payload and any aggregates. b. Collect the fractions corresponding to the monomeric ADC.
-
Characterization: a. Drug-to-Antibody Ratio (DAR) Determination: i. HIC: Analyze the purified ADC by HIC. The number of conjugated drugs increases the hydrophobicity, allowing for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.). Calculate the average DAR by integrating the peak areas. ii. LC-MS: For a more precise measurement, use LC-MS to determine the mass of the intact ADC and its subunits (light and heavy chains), which will confirm the DAR distribution. iii. UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug). The DAR can be calculated from these values. b. Purity and Aggregation: Assess the level of aggregation and fragmentation using SEC. c. Integrity: Confirm the integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.
Mechanism of Action: ADC Targeting Tubulin Polymerization
Many ADCs utilize cytotoxic payloads that act as potent mitotic inhibitors by disrupting microtubule dynamics. A common example is Monomethyl Auristatin E (MMAE). The general mechanism of action for such an ADC is depicted below.
ADC Mechanism of Action: Tubulin Inhibition
The ADC binds to a specific antigen on the surface of a cancer cell. This complex is then internalized through receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by enzymes or the acidic environment, releasing the cytotoxic payload. The released payload, such as MMAE, can then bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).
References
Application Notes and Protocols for PROTAC Synthesis Using Bis-Mal-PEG3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide a scaffold for systematic variation of linker length.[1][2] Bis-Mal-PEG3, a bifunctional linker with a three-unit PEG chain flanked by two maleimide groups, is a valuable tool for synthesizing PROTACs by covalently conjugating to cysteine residues on the respective protein ligands. The maleimide groups react specifically with the thiol side chains of cysteine residues, forming stable thioether bonds.[3][4]
These application notes provide detailed protocols for the synthesis of PROTACs using this compound and for the subsequent evaluation of their biological activity.
Signaling Pathway of PROTAC Action
The fundamental mechanism of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Sequential Synthesis of a PROTAC using this compound
This protocol describes a two-step sequential conjugation of a POI-binding ligand and an E3 ligase-binding ligand, both containing a reactive cysteine residue, to the this compound linker. This sequential approach is crucial to prevent the formation of homodimers.
Materials:
-
POI-binding ligand with a single reactive cysteine.
-
E3 ligase-binding ligand with a single reactive cysteine.
-
This compound linker.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: N-acetylcysteine.
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Purification System: High-Performance Liquid Chromatography (HPLC).
-
Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
Step 1: Conjugation of the First Ligand (e.g., POI Ligand)
-
Preparation of Ligand: Dissolve the POI-binding ligand in the degassed reaction buffer. If disulfide bonds are present, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.
-
Preparation of Linker: Dissolve this compound in DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
First Conjugation Reaction: Add a 0.8 to 1.0 molar equivalent of the this compound solution to the prepared POI-binding ligand solution. Using a slight sub-stoichiometric amount of the linker minimizes the formation of homodimers of the POI ligand.
-
Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated product.
-
Purification of Mono-conjugate: Purify the reaction mixture using preparative HPLC to isolate the mono-conjugated POI ligand-PEG3-Maleimide intermediate. Characterize the purified product by LC-MS to confirm its identity and purity.
Step 2: Conjugation of the Second Ligand (e.g., E3 Ligase Ligand)
-
Preparation of Second Ligand: Prepare the E3 ligase-binding ligand in the same manner as the first ligand (Step 1.1), including the reduction step if necessary.
-
Second Conjugation Reaction: Dissolve the purified mono-conjugated intermediate from Step 1.5 in the reaction buffer. Add a 1.2 to 1.5-fold molar excess of the prepared E3 ligase-binding ligand.
-
Reaction Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Monitor the formation of the final PROTAC product by LC-MS.
-
Quenching: Once the reaction is complete, add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the identity, purity, and integrity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the sequential synthesis of a PROTAC.
Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein.
-
Synthesized PROTAC.
-
Cell culture medium and supplements.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amount for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
-
Caption: Workflow for Western Blot analysis of protein degradation.
Data Presentation
The efficacy of PROTACs synthesized with this compound can be compared with other linkers by summarizing key quantitative parameters in a tabular format. The following tables provide a template for presenting such data, with representative values based on published literature for various PROTACs.
Table 1: Representative Degradation Efficacy of a Hypothetical PROTAC-BM-PEG3
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-BM-PEG3 | Target X | Cancer Cell Line A | 50 | >90 |
| Negative Control | Target X | Cancer Cell Line A | >10,000 | <10 |
Table 2: Comparative Analysis of Linker Composition on PROTAC Efficacy (Representative Data)
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-1 | Alkyl | 10 | 150 | 85 | |
| PROTAC-2 | PEG | 12 (e.g., PEG3) | 75 | >95 | |
| PROTAC-3 | Rigid | 15 | 25 | >90 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the specific target protein, E3 ligase, and cell line used.
Conclusion
The use of this compound provides a straightforward and effective method for the synthesis of PROTACs by leveraging the specific reactivity of maleimide groups with cysteine residues. The protocols outlined in these application notes offer a comprehensive guide for researchers to synthesize and evaluate the efficacy of their own PROTAC molecules. The modular nature of this synthetic approach, combined with robust analytical methods, facilitates the systematic optimization of PROTACs for enhanced potency and selectivity in targeted protein degradation.
References
Application Notes and Protocols for Bis-Maleimide-PEG3 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the optimal use of Bis-Maleimide-PEG3 (Bis-Mal-PEG3) in bioconjugation applications. This compound is a homobifunctional crosslinking agent that contains two maleimide groups at the termini of a three-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl (thiol) groups, typically from cysteine residues in proteins and peptides, to form stable thioether bonds. This reagent is particularly useful for crosslinking two thiol-containing molecules or for intramolecular crosslinking to study protein conformation and interactions.
Core Principles of Bis-Maleimide-PEG3 Chemistry
The bioconjugation reaction with this compound is based on the Michael addition of a thiol to the double bond of the maleimide ring. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1][2] At a pH of 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2] Above pH 7.5, the reactivity of primary amines towards the maleimide increases, which can lead to undesirable side products.[1] Conversely, at a pH below 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction rate.
The PEG linker enhances the water solubility of the crosslinker and the resulting conjugate, reduces potential immunogenicity, and provides a flexible spacer arm between the conjugated molecules.
Optimal Reaction Conditions
Achieving high efficiency and specificity in bioconjugation with this compound requires careful control of the reaction conditions. The following table summarizes the key parameters for optimal performance.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Above 7.5, reactivity with amines increases. Below 6.5, the reaction rate with thiols decreases. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-4 hours is common. For sensitive proteins, the reaction can be performed at 4°C overnight. |
| Reaction Time | 30 minutes to Overnight | Dependent on the reactivity of the thiol, temperature, and concentrations of reactants. |
| Buffer Composition | Phosphate, HEPES, Tris | Use non-amine and non-thiol containing buffers. Buffers should be degassed to prevent oxidation of thiols. |
| Molar Ratio (this compound : Protein) | 2:1 to 20:1 | The optimal ratio should be determined empirically. For crosslinking two different proteins, a 1:1:1 ratio of Protein A:Protein B:this compound can be a starting point, but optimization is crucial to minimize homodimer formation. For peptide dimerization, a 2-fold molar excess of the linker to the peptide has been used. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular crosslinking. |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol describes a general method for crosslinking two different proteins (Protein A and Protein B), each containing at least one accessible cysteine residue.
Materials:
-
Protein A (with at least one free thiol)
-
Protein B (with at least one free thiol)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.4, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the proteins contain disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with the conjugation buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Crosslinking Reaction:
-
Combine Protein A and Protein B in the desired molar ratio (e.g., 1:1) in the conjugation buffer.
-
Add the this compound stock solution to the protein mixture. The final molar ratio of this compound to the total protein should be optimized, starting with a range of 2:1 to 10:1.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the crosslinked conjugate from unreacted proteins and excess reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analyze the reaction products by SDS-PAGE. The formation of a new band corresponding to the molecular weight of the heterodimer (Protein A + Protein B + this compound) indicates successful crosslinking. Homodimers of Protein A and Protein B may also be present.
-
Protocol 2: Dimerization of a Thiol-Containing Peptide
This protocol is designed for the dimerization of a peptide containing a single cysteine residue.
Materials:
-
Thiol-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate buffer, pH 7.0, degassed.
-
Anhydrous DMSO or DMF
-
Quenching Reagent: L-cysteine
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the conjugation buffer to a known concentration.
-
-
This compound Stock Solution Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
-
Dimerization Reaction:
-
Add the this compound stock solution to the peptide solution. A starting molar ratio of 1:2 (this compound : peptide) is recommended to favor the formation of the dimer.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Quenching the Reaction:
-
Add L-cysteine to a final concentration of 20-50 mM to quench any unreacted maleimide groups.
-
-
Purification and Analysis:
-
Purify the dimerized peptide using reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for bioconjugation using this compound.
Caption: Workflow for Protein-Protein Crosslinking.
Caption: Workflow for Peptide Dimerization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no crosslinking | Incomplete reduction of disulfide bonds. | Ensure sufficient molar excess and incubation time with TCEP. |
| Oxidation of free thiols. | Use degassed buffers and work quickly. Consider adding a chelating agent like EDTA to the buffer. | |
| Hydrolysis of maleimide groups. | Prepare this compound solution immediately before use. Avoid pH > 7.5. | |
| Incorrect molar ratio. | Optimize the molar ratio of this compound to the protein/peptide. | |
| Formation of high molecular weight aggregates | Over-crosslinking due to high reagent concentration. | Reduce the molar excess of this compound. |
| High protein concentration. | Perform the reaction at a lower protein concentration. | |
| Predominance of homodimers in protein-protein crosslinking | Suboptimal molar ratio of proteins or crosslinker. | Empirically test different molar ratios of Protein A, Protein B, and this compound. |
| One protein is more reactive than the other. | Consider a two-step crosslinking strategy if possible, though challenging with a homobifunctional linker. |
By carefully controlling the reaction conditions and following these detailed protocols, researchers can effectively utilize this compound for a variety of bioconjugation applications, from studying protein-protein interactions to creating novel bioconjugates for therapeutic and diagnostic purposes.
References
Site-Specific Protein Modification with Bis-Maleimide-PEG3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bis-Maleimide-PEG3 (Bis-Mal-PEG3) for site-specific protein modification. This homobifunctional crosslinker is an invaluable tool for studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and developing Proteolysis Targeting Chimeras (PROTACs).
This compound contains two maleimide groups that specifically react with sulfhydryl groups (-SH) on cysteine residues, forming stable thioether bonds. The polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation.[1] This targeted approach allows for the creation of well-defined and homogenous protein conjugates.
Applications
-
Probing Protein-Protein Interactions: By crosslinking proteins that are in close proximity, this compound can be used to identify and map interaction surfaces. The length of the PEG spacer arm provides distance constraints for molecular modeling.[1][2]
-
Antibody-Drug Conjugate (ADC) Development: this compound can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies. The site-specific nature of the conjugation ensures a uniform drug-to-antibody ratio (DAR).
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: this compound is a common linker used in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation through the ubiquitin-proteasome pathway.
Quantitative Data Summary
Optimizing the molar ratio of this compound to protein is crucial for achieving the desired conjugation efficiency. The ideal ratio is system-dependent and should be determined empirically.
| Molar Ratio (this compound : Protein) | Protein Type | Conjugation Efficiency | Reference |
| 2:1 | Cyclic Peptide | Optimal | |
| 5:1 | Nanobody | Optimal (58 ± 12%) | |
| 2:1 to 40:1 | General Proteins | Range for optimization |
In a well-mixed solution with a 1:1 monomer ratio of two different proteins, the statistically predicted distribution of homodimers to heterodimers after linkage is 1:1:2.
Experimental Protocols
Protocol 1: General Protein Crosslinking with this compound
This protocol outlines the general steps for crosslinking sulfhydryl-containing proteins using this compound.
Materials:
-
This compound
-
Sulfhydryl-containing protein(s)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA. Ensure the buffer is free of sulfhydryl-containing compounds.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Cysteine or DTT
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein(s) in the Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).
-
If the protein contains disulfide bonds that need to be reduced to free sulfhydryls, treat with a reducing agent like TCEP. Remove the reducing agent before adding the crosslinker.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 5-20 mM.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 2-fold molar excess over the protein concentration is a good starting point.
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, non-reacted crosslinker and quenching reagent using a desalting column.
-
Protocol 2: Analysis of Crosslinked Products by SDS-PAGE
Materials:
-
Crosslinked protein sample
-
SDS-PAGE gels and running buffer
-
Sample loading buffer (non-reducing)
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Mix the crosslinked protein sample with non-reducing sample loading buffer.
-
Important: To avoid potential cleavage of the PEG chain, do not heat the samples above 60°C before loading on the gel.
-
Run the SDS-PAGE according to the manufacturer's instructions.
-
Stain the gel to visualize the protein bands. Uncrosslinked monomers, homodimers, and heterodimers will appear as distinct bands of different molecular weights.
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry can be used to confirm the identity and homogeneity of the crosslinked products. Techniques such as charge-reduction mass spectrometry coupled with two-dimensional liquid chromatography can be employed for detailed characterization of complex conjugates.
Visualizations
Caption: Experimental workflow for protein modification with this compound.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
References
Application Notes and Protocols for Surface Modification of Nanoparticles using Bis-Mal-PEG3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bis-Maleimide-PEG3 (Bis-Mal-PEG3) for the surface modification of nanoparticles. This homobifunctional crosslinker is a valuable tool for conjugating thiol-containing molecules, such as proteins, peptides, and antibodies, to nanoparticle surfaces, thereby enabling the development of advanced drug delivery systems, diagnostic agents, and research tools.
Introduction to this compound in Nanoparticle Surface Modification
This compound is a polyethylene glycol (PEG) linker featuring a maleimide group at each end. The maleimide groups react specifically and efficiently with sulfhydryl (thiol, -SH) groups at a pH range of 6.5-7.5 to form stable thioether bonds[1][2]. This specific reactivity allows for the controlled conjugation of biomolecules containing cysteine residues or other engineered thiol groups.
The incorporation of a PEG spacer enhances the water solubility of the crosslinker and the resulting nanoparticle conjugate[1]. PEGylation of nanoparticles is a widely adopted strategy to improve their pharmacokinetic and pharmacodynamic properties. It creates a hydrophilic layer on the nanoparticle surface, which can:
-
Prolong circulation time: By reducing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS)[3].
-
Enhance stability: By preventing aggregation and non-specific protein adsorption[4].
-
Improve biocompatibility: By minimizing immunogenicity.
This compound is particularly useful for applications requiring the crosslinking of thiol-containing molecules on a nanoparticle surface or for creating a flexible spacer arm to improve the accessibility of conjugated ligands for receptor binding.
Key Applications
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles to enhance accumulation at the disease site.
-
Multivalent Nanoparticle Systems: Crosslinking multiple ligands to the nanoparticle surface to increase binding avidity to target cells.
-
Development of Nanoparticle-Based Diagnostics: Attachment of antibodies or other biorecognition elements for the detection of biomarkers.
-
Fundamental Research: Probing protein-protein interactions on a nanoparticle scaffold.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the surface modification of nanoparticles using maleimide-PEG linkers.
Table 1: Physicochemical Characterization of Modified Nanoparticles
| Nanoparticle Type | Modification | Initial Size (nm) | Final Size (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| Gold Nanoparticles (AuNPs) | PEGylation | 15 | ~23-38 (depending on PEG length) | Negative | Increase towards neutral (~-8 mV) | |
| PLGA-PEG Nanoparticles | Maleimide functionalization | 65 ± 1 | 80 ± 1 | > -21 | Not specified | |
| PLGA-PEG Nanoparticles | Maleimide functionalization | 100 ± 1 (from DMSO) | Not specified | > -21 | Not specified |
Table 2: Conjugation Efficiency of Maleimide-Functionalized Nanoparticles
| Nanoparticle System | Ligand | Maleimide:Thiol Molar Ratio | Conjugation Efficiency (%) | Reference |
| PLGA Nanoparticles | cRGDfK (peptide) | 2:1 | 84 ± 4 | |
| PLGA Nanoparticles | 11A4 (nanobody) | 5:1 | 58 ± 12 | |
| Cubosomes | Anti-EGFR Fab' | 26:1 | ~95 | |
| PCL-PEG Nanoparticles | L-glutathione | Not specified | 51-67 (accessible maleimide) |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking Thiol-Containing Proteins to Nanoparticles using this compound
This protocol outlines the general steps for conjugating a thiol-containing protein to a nanoparticle that has been surface-functionalized with thiol groups, using this compound as a crosslinker.
Materials:
-
Thiol-functionalized nanoparticles
-
Thiol-containing protein (e.g., antibody fragment, peptide with cysteine)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, containing 1-10 mM EDTA.
-
Quenching Solution: 100 mM L-cysteine or 2-mercaptoethanol.
-
Desalting columns or centrifugation filters for purification.
Procedure:
-
Preparation of Nanoparticles and Protein:
-
Ensure the thiol groups on the nanoparticles and the protein are reduced and available for reaction. If necessary, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.
-
Dissolve the thiol-functionalized nanoparticles and the thiol-containing protein in the Conjugation Buffer.
-
-
Reaction with this compound (Step 1: Activation of Nanoparticles):
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or water, depending on solubility) to prepare a stock solution.
-
Add a molar excess of this compound to the nanoparticle solution. A 10 to 50-fold molar excess of the linker over the available thiol groups on the nanoparticles is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. This step conjugates one end of the this compound to the nanoparticle surface.
-
-
Purification of Maleimide-Activated Nanoparticles:
-
Remove the excess, unreacted this compound by centrifugation, dialysis, or using a desalting column. This is a critical step to prevent unwanted dimerization of the protein in the next step.
-
-
Conjugation of Protein (Step 2):
-
Resuspend the purified maleimide-activated nanoparticles in fresh Conjugation Buffer.
-
Add the thiol-containing protein to the activated nanoparticle suspension. A 1.5 to 2-fold molar excess of protein over the available maleimide groups on the nanoparticles is a good starting point.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Purification:
-
Purify the protein-conjugated nanoparticles from excess protein and quenching reagent using size exclusion chromatography, centrifugation, or dialysis.
-
-
Characterization:
-
Characterize the final conjugate for size (Dynamic Light Scattering - DLS), surface charge (Zeta Potential), and conjugation efficiency (e.g., via protein quantification assays like BCA or SDS-PAGE).
-
Protocol 2: Preparation of Maleimide-Functionalized PLGA-PEG Nanoparticles
This protocol describes the synthesis of nanoparticles with surface-exposed maleimide groups, which can then be used for conjugation with thiol-containing molecules.
Materials:
-
PLGA-PEG-Maleimide (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-maleimide)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 0.25% w/v in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Polymer Solution Preparation:
-
Dissolve PLGA-PEG-Maleimide in DCM at a concentration of, for example, 2 mg/mL.
-
-
Emulsification:
-
Add the polymer/DCM solution to the PVA solution in a 1:3 volumetric ratio.
-
Immediately sonicate the mixture on ice using a probe sonicator (e.g., 80% amplitude for 60 seconds with on/off cycles) to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for at least 4 hours to allow for the evaporation of DCM, leading to the formation of nanoparticles.
-
-
Purification:
-
Purify the nanoparticles from excess PVA and un-encapsulated polymer by repeated centrifugation and resuspension in deionized water or PBS.
-
-
Characterization and Storage:
-
Characterize the nanoparticles for size and zeta potential.
-
The maleimide-functionalized nanoparticles can be stored at 4°C for future conjugation reactions.
-
Visualizations
Workflow for Nanoparticle Surface Modification and Protein Conjugation
Caption: Workflow for surface modification and protein conjugation.
Thiol-Maleimide Conjugation Chemistry
Caption: Thiol-maleimide conjugation reaction.
Signaling Pathway for Targeted Nanoparticle Uptake
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Maleimide-functionalised PLGA-PEG nanoparticles as mucoadhesive carriers for intravesical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Assessment of the Effects of Shell Crosslinked Nanoparticle Size, Core Composition, and Surface PEGylation on In Vivo Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in Bis-Maleimide-PEG3 Reactions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with Bis-Maleimide-PEG3 (Bis-Mal-PEG3) reactions, specifically focusing on improving low conjugation yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in my this compound conjugation reaction?
Low yields in this compound reactions, which aim to crosslink molecules containing thiol (-SH) groups, typically stem from a few key issues:
-
Maleimide Hydrolysis: The maleimide groups are susceptible to hydrolysis (ring-opening) in aqueous solutions, especially at pH levels above 7.5.[1][2] This hydrolysis reaction renders the linker inactive and unable to react with thiols.[2]
-
Oxidation of Thiols: The target thiol groups on your protein or peptide can oxidize to form disulfide bonds (-S-S-). These disulfide bridges are unreactive towards maleimides, thus reducing the number of available sites for conjugation.
-
Incorrect Reaction pH: The optimal pH for the thiol-maleimide reaction is a narrow window. Deviations can either slow the desired reaction or increase competing side reactions.
-
Suboptimal Molar Ratio: An insufficient amount of the this compound crosslinker relative to the thiol-containing molecule can lead to incomplete conjugation.
-
Presence of Competing Nucleophiles: Buffers containing extraneous thiols (like DTT) or primary amines (like Tris at higher pH) can compete with the target molecule for the maleimide linker.
Q2: How does pH critically affect the efficiency and specificity of the reaction?
The pH of the reaction buffer is arguably the most critical factor for a successful conjugation. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is predominantly protonated, which reduces its nucleophilicity.
-
Optimal Range (pH 6.5 - 7.5): This is the ideal range for specific and efficient thiol conjugation. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Above pH 7.5: The rate of two undesirable side reactions increases:
-
Reaction with Amines: The maleimide group begins to react with primary amines, such as the side chains of lysine residues, leading to a loss of specificity.
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly unstable and prone to hydrolysis, inactivating the crosslinker.
-
Data Presentation: pH Effects on Maleimide Reactions
The following table summarizes the key characteristics of the maleimide reaction at different pH ranges.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Significantly Reduced | High | Minimal |
| 6.5 - 7.5 | Optimal | Very High | Minimal |
| > 7.5 | Fast | Decreased | Reaction with amines, Maleimide hydrolysis |
Q3: My protein's cysteine residues are involved in disulfide bonds. What should I do?
Disulfide bonds must be reduced to free thiols (-SH) before conjugation, as maleimides do not react with them.
-
Recommended Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is the ideal reducing agent because it is highly effective and, unlike DTT or β-mercaptoethanol, it does not contain a thiol group. This means it won't compete with your protein for the maleimide linker, and its removal before conjugation is not strictly necessary.
-
Using DTT: If dithiothreitol (DTT) is used, it is crucial to remove it completely after reduction and before adding the this compound linker. This is typically done using desalting columns or dialysis.
Q4: How can I prevent the this compound reagent from hydrolyzing before it reacts?
Maleimide stability is a primary concern. To prevent premature hydrolysis:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of the this compound linker immediately before use. Do not store the linker in aqueous buffers.
-
Use Anhydrous Solvent for Stocks: Dissolve the this compound powder in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution. These stock solutions can be stored at -20°C for up to a month, protected from light and moisture.
-
Control pH: Ensure the reaction buffer pH does not exceed 7.5.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving low-yield problems.
Issue: Very Low or No Conjugate Formed
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} dot Caption: Troubleshooting workflow for low yield in this compound reactions.
Issue: Presence of Unexpected Side Products
Side products can arise from the maleimide group reacting with non-thiol nucleophiles or from rearrangements after conjugation.
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general procedure for crosslinking thiol-containing proteins. Optimization may be required for specific applications.
1. Materials Preparation
-
Thiol-Containing Protein: Prepare at a concentration of 1-10 mg/mL.
-
Conjugation Buffer: A thiol-free buffer such as PBS, HEPES, or Tris at pH 7.0-7.5 is recommended. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to minimize oxygen and prevent re-oxidation of thiols. Including 5-10 mM EDTA can help chelate metals that catalyze oxidation.
-
Reducing Agent (if needed): TCEP solution.
-
This compound Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
2. Protein Preparation (Reduction of Disulfides)
-
Dissolve the protein in the degassed Conjugation Buffer.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.
-
Incubate for 20-60 minutes at room temperature to ensure complete reduction.
3. Conjugation Reaction
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio. A 10-20 fold molar excess of the maleimide linker relative to the protein is a good starting point.
-
Note: Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10-15%, as higher concentrations can precipitate many proteins.
-
Incubate the reaction mixture, protected from light. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C for more sensitive proteins.
4. Quenching and Purification
-
(Optional) Quench the reaction by adding a thiol-containing compound like cysteine or DTT to a final concentration of 10-50 mM to consume any unreacted maleimide groups. Incubate for 15 minutes.
-
Purify the conjugate from excess crosslinker and other reaction components using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
5. Storage of Conjugate
-
For short-term storage, keep the purified conjugate at 2-8°C in the dark for up to one week.
-
For long-term storage, add a cryoprotectant like 50% glycerol or a stabilizer like BSA and store at -20°C or -80°C. Adding a preservative such as sodium azide (0.01-0.03%) can prevent microbial growth.
References
Technical Support Center: Bis-Mal-PEG3 Bioconjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bis-Mal-PEG3 for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly chemoselective for thiol groups (cysteine residues). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (lysine residues). Above pH 7.5, the reactivity towards primary amines increases, which can lead to undesirable side products. Conversely, at a pH below 6.5, the reaction rate slows down due to a lower concentration of the reactive thiolate anion.
Q2: My protein has disulfide bonds. Is it necessary to reduce them before conjugation?
Yes, it is essential to reduce disulfide bonds to free sulfhydryl (-SH) groups before conjugation. Maleimides react specifically with free thiols, and the cysteine residues involved in disulfide bridges are unreactive.
Q3: Which reducing agent is best for disulfide bond reduction prior to maleimide conjugation?
Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent. Unlike other common reducing agents like dithiothreitol (DTT), TCEP is thiol-free and therefore does not compete with the protein's thiols for reaction with the maleimide. If DTT is used, it must be completely removed before adding the maleimide reagent, typically through dialysis or a desalting column.
Q4: How should I prepare and store my this compound stock solution?
This compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. It is crucial to protect the reagent from moisture to prevent hydrolysis of the maleimide groups, which renders them inactive. Stock solutions in anhydrous solvents can be stored at -20°C for up to a month, protected from light.
Q5: What can cause low or no conjugation efficiency?
Several factors can lead to low conjugation efficiency:
-
Hydrolysis of the Maleimide Reagent: The maleimide groups on this compound are susceptible to hydrolysis in aqueous solutions. Always prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before the experiment.
-
Oxidation of Thiols: Free sulfhydryl groups on the protein can re-oxidize to form disulfide bonds. It is recommended to degas buffers and consider adding a chelating agent like EDTA to the buffer to prevent metal-catalyzed oxidation.
-
Incorrect pH: The reaction should be performed within the optimal pH range of 6.5-7.5.
-
Insufficient Molar Excess of this compound: An insufficient amount of the crosslinker can lead to incomplete conjugation. A 5 to 20-fold molar excess of the maleimide reagent over the protein is a good starting point for optimization.
-
Presence of Competing Thiols: Buffers or other reagents containing thiols (e.g., DTT) will compete with the protein for reaction with the maleimide.
Q6: I'm observing protein aggregation during my conjugation reaction. What could be the cause and how can I prevent it?
Protein aggregation can be caused by:
-
Excessive Molar Ratio of a Hydrophobic Crosslinker: A high concentration of a hydrophobic maleimide reagent can increase the overall hydrophobicity of the protein conjugate, leading to aggregation. It's important to empirically determine the lowest effective molar ratio that provides sufficient labeling without causing aggregation.
-
Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can destabilize the protein. Ensure the buffer conditions are within the stability range of your protein.
-
Presence of Free Thiols: The presence of free thiols after reduction can sometimes lead to aggregation through disulfide scrambling. A rapid and efficient conjugation process can help minimize this.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound reagent. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. |
| Buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer such as PBS or HEPES. If DTT was used for reduction, ensure its complete removal before adding the maleimide reagent. | |
| Insufficient reduction of protein disulfide bonds. | Ensure complete reduction by using an adequate molar excess of a suitable reducing agent like TCEP (10-100 fold molar excess). | |
| Re-oxidation of free thiols on the protein. | Degas all buffers and perform the reaction under an inert gas (e.g., nitrogen or argon). Include a chelating agent like EDTA in the buffer. | |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. | |
| Insufficient molar excess of this compound. | Optimize the molar ratio of this compound to the protein; a 10:1 to 20:1 ratio is a good starting point. | |
| Protein Aggregation | High molar excess of a hydrophobic maleimide reagent. | Empirically determine the lowest effective molar ratio of this compound to protein that achieves the desired labeling without causing aggregation. |
| Suboptimal buffer conditions (pH, ionic strength). | Optimize buffer conditions to ensure they are within the protein's stability range. | |
| Protein precipitation during the reaction. | See "Protein Aggregation" troubleshooting steps. | |
| Low Protein Recovery after Purification | Non-specific binding to purification columns or membranes. | Adjust the purification strategy. Consider using a different type of chromatography or membrane material. |
| Inconsistent Results | Instability of the thioether bond (retro-Michael reaction). | After conjugation, consider strategies to increase the stability of the linkage, such as hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether. |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using this compound
1. Materials:
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Sulfhydryl-containing proteins
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This compound
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Anhydrous DMSO or DMF
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or another sulfhydryl-free buffer like HEPES. Include 5-10 mM EDTA.
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Reducing Agent (if necessary): TCEP
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Quenching Solution: 1 M Cysteine or DTT
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Desalting columns or dialysis equipment
2. Procedure:
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Protein Preparation:
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Dissolve the protein(s) in the Conjugation Buffer at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).
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If the protein contains disulfide bonds, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature. Remove the TCEP using a desalting column.
-
-
This compound Stock Solution Preparation:
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Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 5-20 mM stock solution.
-
-
Conjugation Reaction:
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Add a 2 to 3-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
-
Quenching:
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Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted maleimide groups.
-
-
Purification:
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Remove excess, non-reacted this compound and quenching reagent by desalting or dialysis.
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Protocol 2: Antibody-Drug Conjugation (ADC) with a Maleimide Linker
1. Materials:
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Antibody
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Maleimide-activated drug linker
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Reducing Agent: DTT or TCEP
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Conjugation Buffer: PBS, pH 7.4, with 1 mM DTPA (diethylenetriaminepentaacetic acid)
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Quenching Solution: Cysteine
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Solvent for drug-linker: DMSO or acetonitrile
2. Procedure:
-
Antibody Reduction:
-
To reduce the interchain disulfide bonds, incubate the antibody with DTT at 30°C for 30 minutes. The molar equivalents of DTT can be varied to control the number of available sulfhydryl groups.
-
Remove the DTT by buffer exchange using a desalting column with the Conjugation Buffer.
-
-
Drug-Linker Preparation:
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Dissolve the maleimide-activated drug linker in DMSO or a mixture of acetonitrile and water.
-
-
Conjugation Reaction:
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Cool the reduced antibody solution on ice.
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Add the drug-linker solution to the cold antibody solution with rapid mixing. A typical molar ratio is 9.5 moles of drug-linker per mole of antibody.
-
Incubate the reaction on ice for 1 hour.
-
-
Quenching:
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Add a 20-fold molar excess of cysteine over the maleimide to quench the reaction.
-
-
Purification:
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Purify the ADC using a suitable chromatography method, such as size-exclusion chromatography, to remove unreacted drug-linker and quenching reagent.
-
Visualizations
Caption: Workflow for this compound bioconjugation.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Optimizing Bis-Mal-PEG3 to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Bis-Maleimide-PEG3 (Bis-Mal-PEG3) to protein for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinking reagent. It consists of two maleimide groups connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1] Its primary use is to covalently link two biomolecules that each contain a free sulfhydryl group (-SH), which is most commonly found in the amino acid cysteine. This allows for the creation of protein-protein conjugates, such as dimers or bispecific antibodies.[2][3][4][5] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.
Q2: What is the ideal molar ratio of this compound to protein?
The optimal molar ratio is highly dependent on the specific protein, the number of available cysteine residues, and the desired outcome (e.g., intramolecular crosslinking vs. intermolecular dimerization). A common starting point is a 2 to 20-fold molar excess of the maleimide reagent to the protein. However, for some peptides and nanobodies, optimal ratios have been found to be as low as 2:1 or 5:1. It is crucial to perform small-scale trial conjugations with a range of molar ratios to empirically determine the best conditions for your specific experiment.
Q3: What protein functional group does the maleimide moiety react with?
The maleimide group is highly reactive towards free sulfhydryl (thiol) groups of cysteine residues, forming a stable covalent thioether bond. This reaction is most efficient and chemoselective within a pH range of 6.5 to 7.5. At pH values above 7.5, the maleimide group can also react with primary amines (e.g., the side chain of lysine), leading to a loss of selectivity.
Q4: What are the most critical parameters for a successful conjugation reaction?
Several factors are critical for a successful conjugation:
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pH: Maintain a pH between 6.5 and 7.5 for optimal and selective reaction with thiols.
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Molar Ratio: The ratio of this compound to protein must be optimized to achieve the desired level of conjugation without causing aggregation.
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Protein and Reagent Concentration: Protein concentrations are typically between 1-10 mg/mL. The crosslinker should be prepared as a concentrated stock in a dry organic solvent like DMSO or DMF and added to the protein solution.
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Reaction Time and Temperature: Reactions are often run for 2 hours at room temperature or overnight at 4°C.
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Absence of Thiols in Buffer: Avoid buffers containing extraneous thiols like DTT or beta-mercaptoethanol, as they will compete with the protein for reaction with the maleimide.
Q5: How can I confirm the success of my conjugation reaction?
The success of the conjugation can be assessed using several analytical techniques:
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SDS-PAGE: This is a common method to visualize the formation of higher molecular weight species (e.g., dimers or oligomers) compared to the starting protein.
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Mass Spectrometry (MS): MS can be used to determine the exact mass of the conjugate, confirming the addition of the crosslinker and the extent of modification.
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Chromatography: Techniques like Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) can be used to separate the conjugated species from unreacted protein and analyze the purity of the product.
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of Maleimide Reagent | The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive. Always prepare aqueous solutions of this compound immediately before use and avoid storing it in aqueous buffers. |
| Oxidized Cysteine Residues | Cysteine residues may have formed disulfide bonds (cystine) and are not available to react. Reduce the protein's disulfide bonds with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Ensure buffers are degassed to prevent re-oxidation. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT) will compete with the target protein for the maleimide group. Use non-amine, non-thiol buffers such as PBS or HEPES. |
| Suboptimal Molar Ratio | The molar excess of the crosslinker may be too low. Perform a series of trial reactions with incrementally higher molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal concentration. |
Problem: Protein Aggregation or Precipitation During Conjugation
| Possible Cause | Recommended Solution |
| Over-crosslinking | An excessively high molar ratio of this compound can lead to extensive, uncontrolled crosslinking and subsequent aggregation. Reduce the molar excess of the crosslinker. Perform a titration to find the highest concentration that does not cause precipitation. |
| Suboptimal Buffer Conditions | Incorrect pH or high ionic strength can affect protein stability. Ensure the pH is within the protein's stability range (typically 6.5-7.5 for maleimide reactions). You may also need to optimize the ionic strength of the buffer. |
| High Concentration of Organic Solvent | The stock solution of this compound is typically in an organic solvent (e.g., DMSO, DMF). The final concentration of the organic solvent in the reaction mixture should generally not exceed 10-15% to avoid protein precipitation. |
Problem: Instability of the Conjugate (Loss of Payload)
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction | The thioether bond formed can be reversible, especially in the presence of other thiols, leading to the detachment of the crosslinked molecules. This is a known issue with maleimide conjugates. Some strategies involve using "self-hydrolysing" maleimides that are designed to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation to form a more stable succinamic acid thioether. |
Data Presentation
Table 1: Recommended Molar Ratios and Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound:Protein) | 2:1 to 40:1 | The optimal ratio is system-dependent. Start with a 10:1 to 20:1 ratio for initial trials. |
| pH | 6.5 - 7.5 | Optimal for chemoselective reaction with thiols. |
| Reaction Temperature | 4°C to 25°C (Room Temp.) | Overnight at 4°C or 2 hours at room temperature are common. |
| Reaction Time | 30 min to Overnight | Typically 2 hours at room temperature is sufficient. |
| Protein Concentration | 1 - 10 mg/mL | A common range for efficient conjugation. |
Table 2: Influence of pH on Maleimide Reactivity
| pH Range | Primary Reactivity | Notes |
| 6.5 - 7.5 | Highly chemoselective for thiols (-SH) | The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0. This is the optimal range. |
| > 7.5 | Competitive reaction with primary amines (-NH₂) | The rate of reaction with amines increases, leading to a loss of selectivity. |
| > 8.0 | Increased rate of maleimide hydrolysis | The maleimide ring opens, rendering the reagent inactive. |
Experimental Protocols
Protocol: Trial Conjugation to Optimize Molar Ratio
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal this compound to protein molar ratio.
1. Protein Preparation and Reduction (if necessary) a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10 to 50-fold molar excess of TCEP. c. Incubate at room temperature for 30-60 minutes. d. Optional: Remove excess TCEP using a desalting column if it is expected to interfere with downstream applications.
2. This compound Stock Solution Preparation a. Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
3. Conjugation Reaction a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of the protein solution. b. Add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1). The volume of the stock solution should be minimal to keep the final organic solvent concentration low. c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching the Reaction a. Add a low molecular weight thiol (e.g., DTT, cysteine, or beta-mercaptoethanol) to a final concentration of 10-50 mM to quench any unreacted maleimide groups. b. Incubate for 15 minutes at room temperature.
5. Analysis a. Analyze the reaction products from each molar ratio by SDS-PAGE to observe the formation of higher molecular weight conjugates and to identify the ratio that gives the best yield without significant aggregation.
Visualizations
Caption: Experimental workflow for optimizing this compound to protein conjugation.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
Technical Support Center: Quenching Unreacted Bis-Mal-PEG3 in Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted Bis-Mal-PEG3 in conjugation reactions. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success and purity of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench unreacted this compound after a conjugation reaction?
Quenching is a critical step to terminate the conjugation reaction and prevent unwanted side reactions. Unreacted maleimide groups are highly reactive towards free thiols. If not quenched, these groups on the this compound linker can react with other thiol-containing molecules in your sample, such as other proteins or downstream reagents. This can lead to the formation of unintended conjugates, aggregation, and a heterogeneous final product, compromising the specificity and function of your target conjugate.
Q2: What are the most common reagents used to quench unreacted maleimides?
Small molecule thiols are the standard choice for quenching unreacted maleimides. The most commonly used quenching agents include:
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L-cysteine: A naturally occurring amino acid that is effective and generally biocompatible.
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β-mercaptoethanol (BME): A potent reducing agent and efficient maleimide quencher.
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Dithiothreitol (DTT): Another strong reducing agent that can also be used for quenching.
The choice of quenching reagent can depend on the nature of your biomolecule and downstream applications.
Q3: At what concentration and for how long should I perform the quenching reaction?
A significant molar excess of the quenching agent is recommended to ensure all unreacted maleimide groups are capped. A typical starting point is a final concentration of 10-50 mM of the quenching reagent.[1] The reaction is generally rapid, with an incubation time of 15-30 minutes at room temperature usually being sufficient to ensure complete quenching.
Q4: How does the PEG linker in this compound affect the quenching process?
The polyethylene glycol (PEG) spacer in this compound is hydrophilic and flexible. This property can be advantageous as it generally improves the water solubility of the linker and the resulting conjugate.[2] The PEG chain is unlikely to directly interfere with the quenching reaction at the terminal maleimide groups. However, the increased solubility may help to maintain the accessibility of the maleimide groups for efficient quenching. The kinetics of the thiol-maleimide reaction can be influenced by the local environment, and the PEG linker contributes to a more aqueous microenvironment around the reactive sites.
Q5: Can the quenching step affect the stability of my final conjugate?
While quenching is essential, the stability of the formed maleimide-thiol bond (a thiosuccinimide linkage) can be a concern. This bond is susceptible to a retro-Michael reaction, which is essentially the reverse of the initial conjugation reaction. This can lead to the dissociation of the conjugate, especially in the presence of other thiols. However, the quenching step itself, when performed correctly with subsequent purification, is designed to remove excess reactive species and stabilize the final product. For long-term stability, it is crucial to remove the quenching reagent and any unreacted maleimide-quencher adducts from the final conjugate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Quenching (Presence of unexpected high molecular weight species) | Insufficient concentration or incubation time of the quenching reagent. | Increase the final concentration of the quenching reagent to the upper end of the recommended range (e.g., 50 mM). Extend the incubation time to 30-60 minutes at room temperature. |
| Inactivated quenching reagent. | Prepare a fresh stock solution of the quenching reagent immediately before use. Thiol-containing solutions can oxidize over time. | |
| Precipitation upon adding quenching reagent | High concentration of the biomolecule or quenching reagent leading to solubility issues. | Perform the quenching reaction at a lower concentration of the conjugate. Consider using a more soluble quenching agent or adjusting the buffer composition. |
| The quenching agent is reducing disulfide bonds within the protein, leading to unfolding and aggregation. | If your protein has critical disulfide bonds, consider using a milder quenching agent or optimizing the concentration and incubation time to minimize disulfide reduction. L-cysteine is generally less reducing than DTT or BME. | |
| Loss of biological activity of the conjugate after quenching | The quenching reagent is denaturing the protein or interfering with its active site. | Use a more biocompatible quenching agent like L-cysteine. Ensure the pH of the reaction mixture remains within the optimal range for your protein's stability. Promptly purify the conjugate after quenching to remove the quenching reagent. |
| Difficulty in removing the quenching reagent and its adducts | Similar size and charge of the quenching adducts to the desired conjugate. | Utilize a purification method with high resolution, such as size-exclusion chromatography (SEC) with an appropriate resin for the size of your conjugate. Dialysis with a suitable molecular weight cutoff (MWCO) membrane can also be effective. |
Experimental Protocols
Protocol 1: Standard Quenching of Unreacted this compound with L-cysteine
This protocol describes a general method for quenching a conjugation reaction involving this compound with L-cysteine.
Materials:
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Conjugation reaction mixture containing unreacted this compound
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L-cysteine powder
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Quenching Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4
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Purification system (e.g., size-exclusion chromatography column)
Procedure:
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Prepare L-cysteine Stock Solution: Immediately before use, prepare a 1 M stock solution of L-cysteine in the Quenching Buffer. Ensure the L-cysteine is fully dissolved.
-
Add Quenching Reagent: Add the L-cysteine stock solution to the conjugation reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M L-cysteine to 1 mL of the reaction mixture.
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Incubate: Gently mix the reaction and incubate for 30 minutes at room temperature.
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Purification: Proceed immediately to the purification step to remove the excess L-cysteine and the L-cysteine-maleimide adduct from the final conjugate. Size-exclusion chromatography is a common and effective method.
Protocol 2: Quantitative Analysis of Quenching Efficiency using Ellman's Reagent
This protocol allows for the indirect quantification of quenching efficiency by measuring the amount of remaining free thiol from the quenching agent.
Materials:
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Quenched reaction mixture
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Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
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Standard thiol solution (e.g., L-cysteine) of known concentration
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UV-Vis Spectrophotometer
Procedure:
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Prepare a Standard Curve: Prepare a series of dilutions of the standard thiol solution and react them with Ellman's reagent according to the manufacturer's protocol. Measure the absorbance at 412 nm to generate a standard curve.
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Sample Preparation: Take an aliquot of the quenched reaction mixture and dilute it in the assay buffer.
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React with Ellman's Reagent: Add Ellman's reagent to the diluted sample.
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Measure Absorbance: Measure the absorbance of the sample at 412 nm.
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Calculate Remaining Thiols: Use the standard curve to determine the concentration of free thiols in your quenched sample. A low concentration of free thiols indicates a high consumption of the quenching agent and therefore, efficient quenching of the maleimide groups.
Visualizations
Caption: Experimental workflow for this compound conjugation and quenching.
References
Bis-Mal-PEG3 Reaction Efficiency Technical Support Center
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Welcome to the technical support center for Bis-Maleimide-PEG3 (Bis-Mal-PEG3) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound conjugation reaction?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] This range offers the best compromise between reaction rate and specificity. At a neutral pH of 7.0, the reaction with thiol groups (from cysteine residues) is approximately 1,000 times faster than the competing reaction with amine groups (from lysine residues).[1][2]
Q2: What happens if the pH is too high (e.g., > 8.0)?
A2: At pH levels above 7.5, two primary side reactions become significant. First, the maleimide ring itself becomes increasingly susceptible to hydrolysis, rendering it inactive and unable to conjugate. Second, the reactivity of primary amines increases, leading to non-specific conjugation with residues like lysine and reducing the overall yield of the desired thiol-specific product.
Q3: What happens if the pH is too low (e.g., < 6.5)?
A3: The reaction relies on the nucleophilic attack of a deprotonated thiol group (thiolate anion, -S⁻) on the maleimide. The concentration of this highly reactive thiolate species decreases significantly at lower pH, which slows down the rate of the desired conjugation reaction considerably.
Q4: Can the buffer composition affect my reaction?
A4: Absolutely. It is critical to use buffers that do not contain competing nucleophiles. Avoid buffers with primary or secondary amines (e.g., Tris) if operating near or above pH 7.5, as they can react with the maleimide. Also, ensure the buffer is free from any thiol-containing compounds, such as dithiothreitol (DTT), which would directly compete with your target molecule. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and Tris (within the appropriate pH range).
Q5: My protein has disulfide bonds. Do I need to reduce them first?
A5: Yes, it is essential. Maleimides react specifically with free sulfhydryl (-SH) groups. Cysteine residues involved in disulfide bridges (-S-S-) are unreactive. Therefore, you must reduce these bonds to expose the free thiols before initiating the conjugation reaction. Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent because it does not contain a thiol and won't compete in the subsequent maleimide reaction.
Troubleshooting Guide
Low or no conjugation yield is a common issue that can often be traced back to reaction conditions. Use the table below to diagnose and resolve potential problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Reaction pH | Verify the pH of your reaction buffer is strictly within the 6.5-7.5 range. |
| Maleimide Hydrolysis | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid aqueous storage of the maleimide reagent. | |
| Re-oxidation of Thiols | Degas all buffers to remove oxygen, which can promote disulfide bond re-formation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Competing Nucleophiles in Buffer | Use a thiol-free, and preferably amine-free, buffer (e.g., PBS, HEPES). If DTT was used for reduction, it must be completely removed via dialysis or a desalting column before adding the maleimide. | |
| Incomplete Disulfide Reduction | Ensure sufficient molar excess (e.g., 10-100 fold) of a reducing agent like TCEP was used and allowed to react for an adequate time (e.g., 30-60 minutes). | |
| Poor Specificity / Side Products | Reaction pH is too High (>7.5) | Lower the pH of the reaction buffer to the optimal 6.5-7.5 range to minimize reaction with amines. |
| Inconsistent Results | Maleimide Reagent Degradation | Store powdered maleimide reagent in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. |
Data Presentation
The efficiency of the maleimide-thiol reaction is highly dependent on pH. The following table summarizes the expected outcomes at different pH values.
| pH Range | Thiol Reactivity | Maleimide Stability | Amine Reactivity (Side Reaction) | Overall Efficiency |
| < 6.5 | Low (Thiol is protonated) | High | Negligible | Low |
| 6.5 - 7.5 | High (Optimal thiolate concentration) | Good | Low | Optimal |
| > 7.5 | High (Thiolate is abundant) | Decreasing (Hydrolysis increases) | Increasing | Low to Moderate |
| > 8.5 | High | Low (Rapid hydrolysis) | High | Very Low |
Experimental Protocols
Protocol: General Protein-Bis-Mal-PEG3 Conjugation
This protocol provides a general workflow for conjugating a thiol-containing protein with this compound. Optimization may be required for specific applications.
1. Materials and Buffers:
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed.
- Reducing Agent (if needed): 10 mM TCEP solution.
- Maleimide Reagent: this compound.
- Solvent for Maleimide: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
- Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine.
- Purification: Desalting column (e.g., Sephadex G-25) equilibrated with desired storage buffer.
2. Protein Preparation and Reduction (if necessary): a. Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add TCEP solution to a final concentration of 1-5 mM (a 10-50 fold molar excess over the protein). c. Incubate for 60 minutes at room temperature to ensure complete reduction. d. Remove the excess TCEP using a desalting column, exchanging the protein into fresh, degassed Conjugation Buffer.
3. Conjugation Reaction: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. b. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. c. Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification: a. (Optional) To quench any unreacted maleimide, add a quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes. b. Purify the resulting conjugate from excess reagent and byproducts using a desalting column or dialysis.
Visualizations
Logical Workflow: Troubleshooting Low Conjugation Yield
This diagram outlines a step-by-step decision-making process for troubleshooting inefficient this compound reactions.
Caption: Troubleshooting workflow for low this compound conjugation efficiency.
Reaction Pathway: pH Influence on Maleimide Reactions
This diagram illustrates the competing reaction pathways for a maleimide reagent at different pH conditions.
Caption: Competing reaction pathways for maleimides at different pH values.
References
Bis-Mal-PEG3 stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bis-Maleimide-PEG3 (Bis-Mal-PEG3) in various buffer solutions. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous buffer solutions?
A1: The primary stability concern for this compound in aqueous solutions is the hydrolysis of the maleimide rings. This reaction involves the opening of the maleimide ring to form a non-reactive maleamic acid derivative, which is no longer capable of reacting with thiol groups from cysteine residues. This hydrolysis is the main cause of loss of reactivity of the crosslinker over time.
Q2: How does pH affect the stability of this compound?
A2: The pH of the buffer solution is a critical factor governing the rate of maleimide hydrolysis.[1] Generally, maleimides are more stable at acidic pH values and become increasingly susceptible to hydrolysis as the pH increases into the neutral and alkaline ranges.[1][2] For optimal stability of the unconjugated this compound, it is recommended to use buffers with a pH between 6.5 and 7.5 for the conjugation reaction itself, as this range offers a good compromise between maleimide stability and the availability of the reactive thiolate anion on the cysteine residue.[1]
Q3: Which buffer systems are recommended for working with this compound?
A3: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugation reactions.[2] For storage of the unconjugated this compound, a buffer with a slightly acidic pH (around 6.5) would be preferable to minimize hydrolysis. While Tris is generally considered compatible, it is a primary amine and could potentially interact with the maleimide at higher pH values, though this reaction is significantly slower than the reaction with thiols.
Q4: How does temperature impact the stability of this compound?
A4: Temperature significantly influences the rate of maleimide hydrolysis. Storing this compound solutions at lower temperatures (e.g., 4°C) will slow down the rate of hydrolysis and extend the shelf-life of the reagent in solution. Conversely, elevated temperatures will accelerate the degradation of the maleimide groups.
Q5: What is the retro-Michael reaction, and should I be concerned about it with unconjugated this compound?
A5: The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, leading to the cleavage of the formed thioether bond. This is a stability concern for the conjugated product, particularly in the presence of other thiol-containing molecules. For unconjugated this compound, the retro-Michael reaction is not a relevant degradation pathway. The primary concern remains the hydrolysis of the maleimide ring before conjugation.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
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Possible Cause: The maleimide groups on your this compound have hydrolyzed before the conjugation reaction.
-
Solution:
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Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use.
-
Control pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. If you need to dissolve the this compound ahead of time, use a slightly acidic buffer (pH ~6.5) and keep it on ice.
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Check Storage of Stock Solutions: If you have a stock solution of this compound in an organic solvent like DMSO or DMF, ensure it has been stored properly (at -20°C, desiccated) to prevent moisture contamination which can lead to hydrolysis over time.
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-
-
Possible Cause: The thiol groups on your protein or peptide are not available for reaction.
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Solution:
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Reduce Disulfide Bonds: If your protein contains disulfide bonds, they will need to be reduced to free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT (dithiothreitol) can also be used, but it must be removed before adding the maleimide reagent.
-
Buffer Composition: Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) in the final conjugation step.
-
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variable hydrolysis of this compound due to differences in solution preparation time or storage conditions.
-
Solution:
-
Standardize Protocols: Strictly adhere to a standardized protocol for the preparation and handling of your this compound solutions. This includes the time between dissolving the reagent and initiating the conjugation reaction.
-
Temperature Control: Maintain a consistent temperature for your reactions and for the storage of any pre-made solutions.
-
-
Data Presentation
The stability of the maleimide group is highly dependent on the specific conditions. The following tables provide a summary of the expected stability trends for unconjugated this compound in different buffer systems based on available data for maleimide compounds.
Table 1: Effect of pH on Maleimide Stability
| pH Range | Relative Stability | Comments |
| < 6.5 | High | Hydrolysis is slow, but the thiol-maleimide reaction rate is also reduced. |
| 6.5 - 7.5 | Moderate | Optimal range for the conjugation reaction, balancing maleimide stability and thiol reactivity. |
| > 7.5 | Low | The rate of hydrolysis increases significantly, leading to rapid loss of reactivity. |
Table 2: Effect of Temperature on Maleimide Stability in a Neutral pH Buffer (e.g., PBS pH 7.4)
| Temperature | Relative Stability | Comments |
| 4°C | High | Recommended for short-term storage of aqueous solutions to minimize hydrolysis. |
| Room Temperature (~22°C) | Moderate | Hydrolysis will occur over time; solutions should be used fresh. |
| 37°C | Low | Significant hydrolysis can be expected over a period of hours. |
Table 3: General Buffer Compatibility
| Buffer | Compatibility | Considerations |
| Phosphate-Buffered Saline (PBS) | High | Commonly used and recommended for maleimide conjugation reactions. |
| Tris Buffer | Moderate to High | Generally suitable, but as a primary amine, it could potentially react with the maleimide at higher pH values, though this is much slower than the thiol reaction. |
| Citrate Buffer | Moderate | Can be used, particularly if a more acidic pH is desired to enhance stability prior to conjugation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by UV-Vis Spectrophotometry
This method monitors the hydrolysis of the maleimide ring by measuring the decrease in absorbance at approximately 302 nm.
-
Materials:
-
This compound
-
Buffer solutions of interest (e.g., PBS, Tris, Citrate) at desired pH values
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of this compound in a non-aqueous solvent (e.g., DMSO) to prevent premature hydrolysis.
-
Equilibrate the buffer solution to the desired temperature in the spectrophotometer.
-
Add a small volume of the this compound stock solution to the pre-warmed buffer in the cuvette to achieve a starting absorbance of ~1.0 at 302 nm. Mix quickly and thoroughly.
-
Immediately start monitoring the absorbance at 302 nm over time.
-
Record the absorbance at regular intervals until a plateau is reached, indicating complete hydrolysis.
-
-
Data Analysis:
-
Plot the absorbance at 302 nm versus time.
-
The rate of hydrolysis can be determined from the slope of the initial linear portion of the curve. The half-life (t½) of the maleimide group can be calculated from the pseudo-first-order rate constant.
-
Visualizations
Caption: Hydrolysis of the maleimide group in this compound.
Caption: Key factors influencing the rate of maleimide hydrolysis.
Caption: Workflow for assessing this compound stability.
References
Avoiding hydrolysis of the maleimide group in Bis-Mal-PEG3
Technical Support Center: Bis-Mal-PEG3
This technical support guide provides researchers, scientists, and drug development professionals with essential information to prevent the hydrolysis of the maleimide group in this compound, ensuring successful and reproducible bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern for this compound?
A2: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens upon contact with water, forming a non-reactive maleamic acid derivative.[1] This is a significant issue because the hydrolyzed this compound will no longer be able to react with thiol groups (e.g., on cysteine residues of a protein), leading to failed or inefficient conjugation reactions.[1][2]
Q2: What are the primary factors that accelerate the hydrolysis of the maleimide group?
A2: The rate of maleimide hydrolysis is primarily influenced by:
-
pH: The hydrolysis rate increases significantly with a rise in pH.[1] Alkaline conditions (pH > 7.5) lead to rapid hydrolysis, while the maleimide group is more stable at a pH between 6.5 and 7.5.[3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Environment: Prolonged exposure of this compound to aqueous solutions will lead to hydrolysis. It is not recommended to store maleimide-containing products in aqueous solutions.
Q3: What is the optimal pH for performing conjugation reactions with this compound?
A3: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5. This pH range offers a balance between the reaction's high selectivity for thiol groups and the stability of the maleimide group. At a pH of 7, the reaction of maleimides with thiols is about 1,000 times faster than with amines. Above pH 7.5, the reactivity towards amines increases, which can lead to undesirable side products.
Q4: How should I store this compound to maintain its reactivity?
A4: To ensure the stability of the maleimide groups, this compound should be stored as a dry powder at -20°C, protected from moisture and light. If you need to prepare a stock solution, use a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C in small aliquots to minimize freeze-thaw cycles and prevent moisture contamination.
Q5: Can I prepare an aqueous solution of this compound in advance?
A5: No, aqueous solutions of maleimide-containing reagents should be prepared immediately before use. Storing this compound in an aqueous buffer for extended periods will lead to hydrolysis and a loss of reactivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | The maleimide groups on this compound have hydrolyzed. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before your experiment. |
| The reaction buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer such as PBS, HEPES, or Tris. If DTT was used for disulfide reduction, it must be completely removed before adding the maleimide reagent. | |
| The target protein has re-oxidized disulfide bonds. | Degas all buffers and consider performing the reaction under an inert gas (e.g., nitrogen or argon). Including a chelating agent like EDTA in the buffer can also help prevent metal-catalyzed oxidation. | |
| The pH of the reaction buffer is incorrect. | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. | |
| High Degree of Non-specific Labeling | The reaction buffer pH is too high (≥7.5). | At a pH at or above 7.5, maleimides can react with free amines (e.g., lysine residues) in addition to thiols. Lower the pH of your conjugation buffer to be at or slightly below pH 7. |
| Inconsistent Results Between Experiments | The age and storage of the this compound stock solution vary. | Always use a freshly prepared stock solution of this compound for each experiment to ensure consistent reactivity. Do not store aqueous solutions of the reagent. |
Quantitative Data: pH-Dependent Hydrolysis of Maleimide
The stability of the maleimide group is highly dependent on the pH of the solution. The following table provides a summary of the hydrolysis kinetics for a multi-arm PEG-maleimide compound, which serves as a useful reference for this compound.
| pH | Temperature (°C) | Half-life of Maleimide Group | Observation |
| 5.5 | 20-37 | Extremely long | The ring-opening hydrolysis is extremely slow at this pH. |
| 7.4 | 22 | ~25 minutes (for a self-hydrolyzing maleimide) | Significant hydrolysis can occur. For some maleimides, about 30% hydrolysis was observed over 16 hours. |
| 7.4 | 37 | Varies (e.g., ~70% hydrolysis in 14 days for one compound) | The rate of the ring-opening reaction is strongly influenced by temperature. |
| >8.5 | Not specified | Rapid | The rate of hydrolysis of the maleimide group to a non-reactive maleamic acid increases. |
| 9.2 | 37 | Complete hydrolysis in 14 hours (for a specific ADC) | Alkaline conditions significantly accelerate hydrolysis. |
Note: The exact rates can vary depending on the specific maleimide derivative, buffer composition, and temperature.
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general procedure for conjugating a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein
-
This compound
-
Degassed conjugation buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5, thiol-free)
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein to be labeled in the degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
-
Prepare the this compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
Perform the Conjugation Reaction: While gently stirring, add the freshly prepared this compound solution to the protein solution. A 10:1 to 20:1 molar ratio of maleimide to protein is a common starting point, but this should be optimized for your specific application.
-
Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the Reaction: To stop the reaction, you can add a small molecule thiol like L-cysteine to react with any excess maleimide.
-
Purify the Conjugate: Remove unreacted this compound and any quenching reagent by a suitable method such as size-exclusion chromatography.
-
Store the Conjugate: For short-term storage, keep the purified conjugate at 2-8°C, protected from light, for up to one week. For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor such as sodium azide (0.01-0.03%), and store at -20°C. Adding 50% glycerol can also prevent denaturation upon freezing.
Protocol 2: Assessing Maleimide Stability
This protocol can be used to determine the stability of the maleimide groups on this compound under your specific experimental conditions.
Materials:
-
This compound
-
Experimental buffer (e.g., your conjugation buffer)
-
Thiol-containing reporter molecule (e.g., N-acetylcysteine or a thiol-containing fluorescent dye)
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Incubate the solution under the conditions you wish to test (e.g., specific pH, temperature, and time).
-
Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
To each aliquot, add a molar excess of the thiol-containing reporter molecule. Allow the reaction to proceed for a sufficient time to ensure all active maleimide has reacted.
-
Analyze the samples using HPLC or LC-MS to quantify the amount of the conjugated reporter molecule.
-
Compare the amount of conjugate formed at each time point to the amount formed at time zero. A decrease in the amount of conjugate formed over time indicates hydrolysis of the maleimide group.
Visualizations
Caption: Hydrolysis pathway of the maleimide group in this compound.
Caption: A typical experimental workflow for bioconjugation with this compound.
Caption: A troubleshooting decision tree for low conjugation efficiency.
References
Validation & Comparative
Confirming Success: A Comparative Guide to Analytical Methods for Bis-Maleimide-PEG3 Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like Bis-Maleimide-PEG3 is a critical step in creating advanced therapeutics and research tools. Verifying the successful formation of the conjugate is paramount to ensure product quality, efficacy, and safety. This guide provides an objective comparison of key analytical methods for confirming successful Bis-Mal-PEG3 conjugation, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1] Bis-Maleimide-PEG3 is a specific type of crosslinker that allows for the conjugation of molecules containing thiol groups, typically from cysteine residues. The maleimide groups react with sulfhydryl groups to form stable thioether bonds.[2] Confirmation of this conjugation is essential to characterize the final product's identity, purity, and heterogeneity.[3][4] This guide explores the most common analytical techniques employed for this purpose: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Key Analytical Techniques
Each analytical method offers distinct advantages and limitations for the characterization of this compound conjugates. The choice of technique often depends on the specific information required, such as molecular weight confirmation, purity assessment, or detailed structural elucidation.[1]
| Technique | Principle | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Provides the molecular weight of the conjugate, allowing for confirmation of PEG attachment and determination of the degree of PEGylation. | High sensitivity, speed, and accuracy for molecular weight determination. Can analyze heterogeneous mixtures. | Can be challenging for very high molecular weight or heavily glycosylated proteins. May not identify the specific site of conjugation without further experiments like peptide mapping. |
| HPLC (SEC, RP, IEX) | Separates molecules based on size (SEC), hydrophobicity (RP), or charge (IEX). | Assesses purity, quantifies unreacted starting materials, and separates different PEGylated species (e.g., mono- vs. di-conjugated). | High resolution and quantitative capabilities. Different modes provide orthogonal separation mechanisms for comprehensive analysis. | Method development can be time-consuming. Some methods may not be suitable for all types of conjugates (e.g., RP-HPLC for large, hydrophobic proteins). |
| SDS-PAGE | Separates proteins based on their molecular weight under denaturing conditions. | Provides a qualitative assessment of conjugation by observing a shift in the apparent molecular weight of the protein. | Simple, rapid, and widely accessible for a quick check of conjugation success. | Low resolution, making it difficult to distinguish between species with small mass differences. The apparent molecular weight of PEGylated proteins can be inaccurate. The C-S linkage in maleimide conjugates can sometimes be unstable under SDS-PAGE conditions. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Can determine the degree of PEGylation and provide structural confirmation of the conjugate. | Non-destructive and quantitative. Provides detailed structural insights. | Lower sensitivity compared to MS. Spectra can be complex for large proteins, making interpretation challenging. |
Detailed Experimental Protocols
MALDI-TOF Mass Spectrometry
This protocol outlines a general procedure for confirming this compound conjugation to a protein.
Experimental Workflow for MALDI-TOF MS Analysis
Caption: Workflow for MALDI-TOF MS analysis of this compound conjugates.
Methodology:
-
Sample Preparation :
-
Prepare a saturated solution of a suitable MALDI matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Dilute the this compound conjugated protein sample to a final concentration in the low micromolar range.
-
Mix the sample solution with the matrix solution, typically in a 1:1 ratio.
-
-
Spotting :
-
Spot approximately 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.
-
-
Mass Spectrometry Analysis :
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range to detect both the unconjugated and conjugated protein. Optimize instrument parameters like laser power to obtain a good signal-to-noise ratio.
-
-
Data Analysis :
-
Process the raw data to generate a mass spectrum.
-
Compare the mass spectrum of the conjugated sample with that of the unconjugated protein. A successful conjugation will be indicated by the appearance of a new peak or a distribution of peaks at a higher mass-to-charge ratio (m/z), corresponding to the mass of the protein plus the mass of the attached this compound linker and any other conjugated molecule.
-
High-Performance Liquid Chromatography (HPLC)
This section provides a representative protocol for Size-Exclusion Chromatography (SEC-HPLC), a common HPLC method for analyzing PEGylated proteins.
Experimental Workflow for SEC-HPLC Analysis
Caption: Workflow for purity assessment by SEC-HPLC.
Methodology:
-
System Preparation :
-
Equilibrate a size-exclusion column suitable for the molecular weight range of the protein and its conjugate with a compatible mobile phase (e.g., 150 mM Sodium Phosphate Buffer, pH 7.0) at a constant flow rate (e.g., 1.0 mL/min).
-
-
Sample Analysis :
-
Inject a known concentration of the unconjugated protein to establish its retention time.
-
Inject the same concentration of the purified this compound conjugated protein.
-
-
Data Acquisition :
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Data Analysis :
-
Compare the chromatograms of the unconjugated and conjugated samples. A successful conjugation will result in a new peak that elutes earlier than the peak corresponding to the smaller, unconjugated protein.
-
The peak areas can be used to quantify the purity of the conjugate and the amount of any remaining unconjugated protein.
-
SDS-PAGE
A straightforward method for a qualitative check of conjugation.
Methodology:
-
Sample Preparation :
-
Mix the unconjugated protein and the this compound conjugated protein samples with LDS sample buffer.
-
-
Electrophoresis :
-
Load approximately 1 µg of each sample per well onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel according to the manufacturer's instructions (e.g., for 35 minutes at 200 V).
-
-
Staining and Visualization :
-
Stain the gel with a protein stain such as Coomassie Blue.
-
To specifically visualize the PEG component, a barium iodide staining method can be used.
-
-
Analysis :
-
Compare the lanes containing the unconjugated and conjugated protein. A successful conjugation is indicated by a band shift to a higher apparent molecular weight for the conjugated sample. It is important to note that PEGylated proteins often migrate slower on SDS-PAGE than their actual molecular weight would suggest.
-
¹H NMR Spectroscopy
This protocol provides a general approach for determining the degree of PEGylation.
Methodology:
-
Sample Preparation :
-
Dissolve a precisely weighed amount of the lyophilized PEGylated protein in a known volume of deuterium oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., DMSO) that has a distinct signal which does not overlap with the protein or PEG signals.
-
-
NMR Data Acquisition :
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis :
-
Process the spectrum (e.g., Fourier transformation, phase correction, and baseline correction).
-
Integrate the characteristic signal of the PEG repeating unit (typically around 3.6 ppm) and a well-resolved signal from the protein.
-
Calculate the degree of PEGylation using the ratio of the integrals of the PEG and protein signals, normalized by the number of protons each signal represents.
-
Calculation of Degree of PEGylation (DP): DP = (I_PEG / N_PEG) / (I_Protein / N_Protein) Where:
-
I_PEG is the integral of the PEG signal.
-
N_PEG is the number of protons per repeating ethylene glycol unit (usually 4).
-
I_Protein is the integral of a specific protein signal.
-
N_Protein is the number of protons corresponding to the integrated protein signal.
Conclusion
The characterization of this compound conjugates is a multifaceted task that often necessitates the use of orthogonal analytical techniques. MALDI-TOF MS is invaluable for rapid and accurate molecular weight determination. HPLC, particularly SEC, is the gold standard for assessing purity and quantifying different species in the reaction mixture. SDS-PAGE offers a quick, qualitative confirmation of conjugation, while ¹H NMR provides detailed structural information and a quantitative measure of the degree of PEGylation. By combining the strengths of these methods, researchers can build a comprehensive understanding of their PEGylated products, ensuring their quality, consistency, and suitability for their intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Characterization of Bis-Maleimide-PEG3 Conjugates: A Comparative Guide to SDS-PAGE and Alternative Methods
For researchers, scientists, and drug development professionals working with PEGylated proteins, accurate characterization is critical for ensuring product quality, stability, and efficacy. This guide provides a detailed comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative analytical techniques for the characterization of Bis-Maleimide-PEG3 (Bis-Mal-PEG3) conjugates. We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The choice of analytical method for characterizing this compound conjugates depends on the specific information required, such as purity, molecular weight, and degree of PEGylation. While SDS-PAGE is a widely accessible technique, it presents inherent limitations for PEGylated proteins.
Key Challenges with SDS-PAGE for PEGylated Proteins:
-
Anomalous Migration: The polyethylene glycol (PEG) moiety can interact with SDS, leading to a disproportionate increase in the hydrodynamic radius of the conjugate. This results in the protein migrating slower than expected, leading to an overestimation of its molecular weight when compared to standard protein markers.[1][2]
-
Smeared Bands: Interactions between PEG and the SDS-polyacrylamide gel matrix can cause bands to appear diffuse or smeared, which complicates accurate analysis and quantification.[3][4][5]
-
Incomplete Staining: Traditional Coomassie Brilliant Blue staining may not be as effective for PEGylated proteins. Specific staining methods are often required for better visualization.
-
Conjugate Instability: The thioether linkage in maleimide-thiol conjugates can be susceptible to cleavage at high temperatures during sample preparation for SDS-PAGE, potentially leading to the loss of the PEG chain and inaccurate results.
The following table summarizes the performance of SDS-PAGE in comparison to other common analytical techniques for the characterization of PEGylated proteins.
| Analytical Method | Resolution | Sensitivity (Limit of Detection) | Molecular Weight Accuracy | Quantitative Capability | Throughput | Cost |
| SDS-PAGE | Low to Medium | ~50 ng (Coomassie), ~2 ng (Silver), ~7 ng (Zinc-Imidazole) | Low (often overestimated) | Semi-quantitative | High | Low |
| Native PAGE | High | Similar to SDS-PAGE | Not applicable (separation by size and charge) | Semi-quantitative | High | Low |
| Western Blot | High | High (~100 pg with chemiluminescence) | Low (based on SDS-PAGE migration) | Semi-quantitative to Quantitative | Medium | Medium |
| Size-Exclusion HPLC (SE-HPLC) | Medium to High | Medium | Medium (relative to standards) | High | Medium | Medium |
| Reverse-Phase HPLC (RP-HPLC) | High | High | Not applicable (separation by hydrophobicity) | High | Medium | Medium |
| SEC-MALS | High | Medium | High (absolute molecular weight) | High | Low | High |
Experimental Protocols
SDS-PAGE Protocol for this compound Conjugates
This protocol is optimized for the analysis of this compound conjugated proteins, incorporating specific staining methods for enhanced detection of PEGylated species.
1. Sample Preparation:
-
To a microcentrifuge tube, add 10-20 µg of the protein sample.
-
Add 4X NuPAGE® LDS Sample Buffer to a final concentration of 1X.
-
Crucially, to avoid potential cleavage of the maleimide-thiol linkage, do NOT boil the samples. Instead, heat the samples at 70°C for 10 minutes.
-
If reducing conditions are required to break disulfide bonds within the protein (not the PEG linkage), add a reducing agent like DTT or BME to the sample buffer before heating. For analyzing the intact conjugate, a non-reducing SDS-PAGE is recommended.
2. Gel Electrophoresis:
-
Use a pre-cast 4-12% Bis-Tris polyacrylamide gel for optimal resolution.
-
Assemble the gel in the electrophoresis tank and fill the inner and outer chambers with the appropriate running buffer (e.g., MOPS or MES SDS Running Buffer).
-
Load the prepared samples and a pre-stained protein ladder into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
3. Staining of PEGylated Proteins:
Standard Coomassie staining can be used for protein visualization, but for specific detection of the PEG moiety, the following methods are recommended:
-
Barium Iodide Staining: This method specifically stains the PEG component.
-
After electrophoresis, fix the gel in a solution of 5% barium chloride for 10 minutes.
-
Rinse the gel with deionized water.
-
Immerse the gel in a 0.1 M iodine solution for 5-10 minutes until brown bands appear. The PEGylated proteins will be visible as clear bands against a brown background.
-
-
Zinc-Imidazole Reverse Staining: This is a highly sensitive reverse staining method where the gel background is stained opaque white, and the protein bands remain transparent.
-
Rinse the gel with deionized water after electrophoresis.
-
Incubate the gel in 0.2 M imidazole solution containing 0.1% SDS for 15 minutes.
-
Briefly rinse with water and then immerse the gel in 0.3 M zinc sulfate or zinc chloride for approximately 30-45 seconds.
-
Stop the reaction by washing the gel extensively with deionized water. Visualize the transparent protein bands against a white background.
-
Alternative Analytical Techniques
Given the limitations of SDS-PAGE, it is often necessary to employ orthogonal methods for a comprehensive characterization of this compound conjugates.
-
Native PAGE: By omitting SDS, this technique separates proteins based on their native size and charge. It can provide better resolution of different PEGylated species as it avoids the confounding PEG-SDS interactions.
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion HPLC (SE-HPLC): Separates molecules based on their hydrodynamic radius. It is effective for separating PEGylated conjugates from the unconjugated protein and free PEG, but may have poor resolution for smaller PEG chains.
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. PEGylation increases the hydrophobicity of a protein, allowing for the separation of different PEGylated forms. However, it may not provide accurate information for high molecular weight PEG conjugates.
-
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique that can determine the absolute molar mass of the protein and the attached PEG without relying on column calibration standards. It is highly accurate for determining the degree of PEGylation.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the underlying chemical reactions, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
A Head-to-Head Battle of Crosslinkers: Bis-Mal-PEG3 vs. Amine-Reactive Alternatives in Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the intricate world of protein analysis, the choice of crosslinking reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of Bis-Maleimide-PEG3 (Bis-Mal-PEG3), a sulfhydryl-reactive crosslinker, with traditional amine-reactive crosslinkers like Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3). We delve into their performance, supported by a summary of expected outcomes based on their chemical properties, and provide detailed experimental protocols to empower you to make informed decisions for your crosslinking-mass spectrometry (XL-MS) workflows.
The strategic use of chemical crosslinkers coupled with mass spectrometry has become a cornerstone for elucidating protein-protein interactions, mapping interaction interfaces, and providing structural insights into protein complexes. The selection of an appropriate crosslinker is paramount, as its reactivity and spacer arm length dictate which amino acid residues can be linked and, consequently, the structural information that can be obtained.
This guide focuses on a comparative analysis of two major classes of homobifunctional crosslinkers: the cysteine-targeting this compound and the lysine-targeting NHS-esters.
Performance Comparison: A Tale of Two Chemistries
Table 1: Comparison of this compound and Amine-Reactive Crosslinkers
| Feature | This compound | Amine-Reactive Crosslinkers (DSS, BS3) |
| Target Residues | Cysteine (Sulfhydryl group) | Lysine (Primary amine), N-terminus |
| Specificity | High for sulfhydryls at pH 6.5-7.5.[1] | Primarily targets primary amines, but side reactions with serine, threonine, and tyrosine can occur, especially at higher pH.[2] |
| Abundance of Target | Cysteine is a less abundant amino acid. | Lysine is a relatively abundant amino acid, often found on protein surfaces. |
| Crosslinking Coverage | Provides more specific and targeted crosslinking, ideal for proteins with known or engineered cysteines. Can be less effective for proteins with few or inaccessible cysteines. | Generally yields a higher number of crosslinks due to the higher abundance of lysine residues, providing broader coverage of the protein surface.[3][4] |
| Reaction pH | Optimal at pH 6.5-7.5.[1] | Optimal at pH 7-9. |
| Hydrolytic Stability | The maleimide group can undergo hydrolysis, particularly at higher pH, which can reduce crosslinking efficiency. | NHS-esters are also susceptible to hydrolysis, with the rate increasing at higher pH. |
| Spacer Arm | PEG3 spacer provides flexibility and hydrophilicity. | Varies by specific reagent (e.g., DSS and BS3 have an 8-carbon spacer). |
| Key Advantage | High specificity allows for targeted structural analysis and probing of specific protein regions. | Broader reactivity often results in a larger number of identified crosslinks, making it suitable for initial screening of protein interactions and complexes. |
| Key Disadvantage | Lower number of potential crosslinking sites due to the lower abundance of cysteine. | Can lead to a complex mixture of crosslinked products and potential modification of functionally important lysine residues. |
Experimental Protocols
Here, we provide detailed methodologies for protein crosslinking with this compound and a general protocol for amine-reactive crosslinkers, followed by a comprehensive guide to sample preparation for mass spectrometry analysis.
Protocol 1: Protein Crosslinking with this compound
This protocol is adapted from procedures for similar bismaleimide crosslinkers and is intended for purified protein samples.
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS, HEPES) at pH 6.5-7.5. Avoid buffers containing thiols.
-
This compound crosslinker.
-
Reducing agent (e.g., TCEP, DTT).
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol).
-
Desalting column.
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is free of any thiol-containing reagents from purification steps. If necessary, perform a buffer exchange into a thiol-free buffer.
-
If the protein contains disulfide bonds that need to be accessible for crosslinking, reduce the protein with a 2-10 fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.
-
Add the this compound stock solution to the protein sample to achieve a final molar excess of 10-50 fold over the protein concentration. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching solution (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any excess this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed to the "Sample Preparation for Mass Spectrometry Analysis" protocol below.
-
Protocol 2: Protein Crosslinking with Amine-Reactive Crosslinkers (DSS/BS3)
This is a general protocol for crosslinking with NHS-ester reagents.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, HEPES) at pH 7-9.
-
DSS or BS3 crosslinker.
-
Quenching solution (e.g., Tris-HCl or glycine).
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange.
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of DSS in DMSO or BS3 in water.
-
Add the crosslinker stock solution to the protein sample to achieve a final molar excess of 20-100 fold over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed to the "Sample Preparation for Mass Spectrometry Analysis" protocol below.
-
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps to digest the crosslinked protein sample and prepare it for LC-MS/MS analysis.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting column
Procedure:
-
Denaturation and Reduction:
-
Add urea to the quenched crosslinking reaction to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce all disulfide bonds.
-
-
Alkylation:
-
Add iodoacetamide to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.
-
-
Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS using an appropriate instrument and data acquisition method for identifying crosslinked peptides.
-
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, we provide the following diagrams generated using Graphviz.
Caption: Experimental workflow for crosslinking-mass spectrometry.
Caption: Logical comparison of crosslinker characteristics.
Signaling Pathway Example: TNF Receptor Signaling
Crosslinking-mass spectrometry is a powerful tool for dissecting the intricate protein-protein interactions within signaling pathways. The Tumor Necrosis Factor (TNF) receptor signaling pathway, which is crucial in inflammation and apoptosis, serves as an excellent example of a complex network that can be interrogated using XL-MS.
Caption: Simplified TNF receptor 1 signaling pathway.
By applying crosslinkers to cells stimulated with TNF-alpha, researchers can capture the transient interactions between these signaling proteins. Subsequent mass spectrometry analysis can then identify the specific residues involved in these interactions, providing a detailed map of the signaling complex assembly.
Conclusion
The choice between this compound and amine-reactive crosslinkers is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific research question and the nature of the protein system under investigation. Amine-reactive crosslinkers offer a broad, initial survey of protein interactions due to the high abundance of lysine residues. In contrast, the high specificity of this compound for cysteine residues allows for a more targeted and precise analysis, particularly when investigating proteins with known or engineered cysteine sites.
By understanding the distinct advantages and limitations of each crosslinker type and by employing robust and well-defined experimental protocols, researchers can effectively harness the power of crosslinking-mass spectrometry to unravel the complexities of protein structure and function. This guide provides the foundational knowledge and practical methodologies to embark on these exciting avenues of discovery.
References
A Head-to-Head Battle of Crosslinkers: Bis-Mal-PEG3 vs. SMCC for Protein Conjugation
For researchers, scientists, and drug development professionals navigating the intricate world of protein crosslinking, the choice of reagent is paramount to experimental success. This guide provides a comprehensive, data-driven comparison of two popular crosslinkers: the homobifunctional, PEGylated Bis-Maleimide-PEG3 and the heterobifunctional SMCC. We delve into their mechanisms of action, comparative performance, and detailed experimental protocols to empower you in selecting the optimal tool for your specific application.
At the heart of bioconjugation, crosslinkers serve as molecular bridges, covalently connecting two or more molecules. The selection of an appropriate crosslinker is dictated by the functional groups present on the target proteins, the desired specificity of the linkage, and the required physicochemical properties of the final conjugate. Here, we compare Bis-Mal-PEG3, a sulfhydryl-reactive homobifunctional crosslinker, with SMCC, a versatile amine- and sulfhydryl-reactive heterobifunctional crosslinker.
Unveiling the Contenders: Chemical Properties and Mechanism of Action
Bis-Maleimide-PEG3 (this compound) is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—maleimides—at either end of a polyethylene glycol (PEG) spacer. The maleimide groups specifically react with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form stable thioether bonds. The inclusion of a PEG3 spacer enhances the hydrophilicity and solubility of the crosslinker and the resulting conjugate.[1][2]
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker, featuring two different reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[3][4] The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[5] The maleimide group, as with this compound, targets sulfhydryl groups to create a thioether linkage. The cyclohexane ring in SMCC's spacer arm provides increased stability to the maleimide group.
Comparative Analysis: Performance in Protein Crosslinking
The choice between this compound and SMCC hinges on the specific requirements of the experiment, including the available functional groups on the target proteins and the desired outcome of the conjugation.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Functionality | Homobifunctional | Heterobifunctional |
| Reactive Groups | Two Maleimide groups | One NHS ester group and one Maleimide group |
| Target Functional Groups | Sulfhydryl groups (-SH) | Primary amines (-NH2) and Sulfhydryl groups (-SH) |
| Spacer Arm | PEG3 (Polyethylene Glycol) | Cyclohexane-containing aliphatic chain |
| Solubility | High in aqueous solutions | Low in aqueous solutions (requires organic solvent like DMSO or DMF) |
| Reaction Control | One-step reaction, potential for polymerization | Two-step sequential reaction, offering greater control and minimizing self-conjugation |
| Key Advantage | PEG spacer enhances solubility and reduces aggregation of the conjugate | Allows for the controlled conjugation of two different molecules |
The PEG Advantage: Impact on Solubility and Aggregation
A significant differentiator between this compound and SMCC is the presence of the PEG spacer in the former. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the biopharmaceutical properties of proteins. The hydrophilic nature of the PEG chain in this compound can increase the water solubility of the crosslinker and the final protein conjugate, which can be particularly beneficial when working with proteins prone to aggregation. In contrast, SMCC is not readily water-soluble and typically requires dissolution in an organic solvent like DMSO or DMF before addition to the aqueous reaction mixture.
Reaction Efficiency and Specificity: A Tale of Two Chemistries
Both maleimide and NHS ester chemistries are highly efficient under optimal conditions. The reaction between maleimides and sulfhydryl groups is generally considered more favorable than the reaction between NHS esters and primary amines. However, the abundance of lysine residues (primary amines) on the surface of most proteins often makes NHS ester chemistry a more readily available option for conjugation.
The heterobifunctional nature of SMCC allows for a two-step conjugation process, which provides greater control over the crosslinking reaction and can minimize the formation of unwanted homodimers or polymers. This is a distinct advantage when the goal is to link two different proteins together. This compound, being homobifunctional, is typically used in a one-step reaction, which can lead to a mixture of products, including intramolecular crosslinks and homodimers, if not carefully controlled.
Stability of the Final Conjugate
Both crosslinkers form stable covalent bonds. The thioether bond formed from the maleimide-sulfhydryl reaction is generally stable, although it can be susceptible to a retro-Michael reaction under certain physiological conditions, leading to potential deconjugation. The amide bond formed from the NHS ester-amine reaction is highly stable under physiological conditions. Studies on therapeutic antibodies have shown that thioether bonds can form in vivo and exhibit a certain rate of conversion, which is influenced by the local environment.
Experimental Protocols
Below are detailed experimental protocols for protein crosslinking using this compound and SMCC.
Protocol 1: One-Step Protein-Protein Crosslinking using this compound
This protocol is a general guideline for crosslinking two proteins containing free sulfhydryl groups.
Materials:
-
Protein A (with free -SH groups)
-
Protein B (with free -SH groups)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine in conjugation buffer
-
Anhydrous DMSO or DMF (if needed for initial dissolution of this compound)
Procedure:
-
Protein Preparation: Prepare solutions of Protein A and Protein B in conjugation buffer. The optimal protein concentration should be determined empirically but typically ranges from 1-10 mg/mL. If necessary, reduce any disulfide bonds to generate free sulfhydryl groups using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in the conjugation buffer. If solubility is an issue, first dissolve it in a small amount of anhydrous DMSO or DMF and then add it to the protein solution.
-
Crosslinking Reaction: Add the this compound solution to the mixture of Protein A and Protein B. The molar ratio of crosslinker to protein should be optimized, but a starting point of 10-20 fold molar excess of crosslinker over the total protein is recommended.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent, and purify the crosslinked conjugate using size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the crosslinking efficiency and product distribution by SDS-PAGE.
Protocol 2: Two-Step Antibody-Protein Conjugation using SMCC
This protocol describes the conjugation of a protein (Antigen) with free sulfhydryl groups to an antibody.
Materials:
-
Antibody (containing primary amines)
-
Antigen (with free -SH groups)
-
SMCC
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Conjugation Buffer B: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
Procedure:
Step 1: Activation of Antibody with SMCC
-
Antibody Preparation: Prepare the antibody solution in Conjugation Buffer A.
-
SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Activation Reaction: Add the SMCC solution to the antibody solution. The molar excess of SMCC to antibody depends on the antibody concentration; a 5- to 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer B.
Step 2: Conjugation of Activated Antibody with Antigen 6. Antigen Preparation: Prepare the antigen solution in Conjugation Buffer B. Ensure the antigen has free sulfhydryl groups. 7. Conjugation Reaction: Immediately mix the maleimide-activated antibody from Step 5 with the sulfhydryl-containing antigen. The molar ratio of activated antibody to antigen should be optimized based on the desired final conjugate. 8. Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. 9. Quenching (Optional): If desired, the reaction can be stopped by adding a sulfhydryl-containing reagent like cysteine or β-mercaptoethanol. 10. Purification: Purify the antibody-antigen conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to separate the conjugate from unreacted antibody and antigen. 11. Analysis: Analyze the final conjugate by SDS-PAGE and confirm its activity through a relevant binding assay.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Conclusion: Making the Right Choice for Your Research
The decision between this compound and SMCC is a strategic one, guided by the specific goals of your protein crosslinking experiment.
Choose this compound when:
-
You are crosslinking proteins that both possess available sulfhydryl groups.
-
Increased water solubility and reduced aggregation of the final conjugate are critical.
-
A one-step conjugation is sufficient for your application.
Choose SMCC when:
-
You need to conjugate a protein with primary amines to a protein with sulfhydryl groups.
-
Precise control over the conjugation process is required to minimize unwanted side products.
-
A two-step, sequential reaction is advantageous for your experimental design.
By carefully considering the chemical properties, performance characteristics, and procedural nuances of each crosslinker, researchers can confidently select the optimal reagent to achieve their desired bioconjugation outcomes, paving the way for advancements in drug development and a deeper understanding of protein interactions.
References
- 1. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 4. store.sangon.com [store.sangon.com]
- 5. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bis-Mal-PEG3 and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and efficacy of the conjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have become a cornerstone for improving the therapeutic properties of bioconjugates.
This guide provides an objective comparison of Bis-Maleimide-PEG3 (Bis-Mal-PEG3) with other PEG linkers, supported by experimental data. We will delve into the impact of PEG chain length, linker architecture, and chemical stability on the performance of bioconjugates, providing detailed experimental protocols for key evaluation assays.
The Role of PEG Linkers in Bioconjugation
The incorporation of PEG chains into linker design offers several distinct advantages. The hydrophilic nature of PEG can counteract the hydrophobicity of many cytotoxic payloads, mitigating issues such as aggregation and rapid clearance from circulation.[1][2] This "stealth" effect enhances the solubility and stability of the bioconjugate, often leading to an improved pharmacokinetic profile. Furthermore, PEG linkers can enable the conjugation of a higher number of drug molecules to the antibody, increasing the drug-to-antibody ratio (DAR) without compromising the physicochemical properties of the ADC.[3]
This compound is a homobifunctional crosslinker, meaning it has two identical maleimide reactive groups at either end of a three-unit polyethylene glycol chain. These maleimide groups react specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form stable thioether bonds. This specificity makes Bis-Maleimide linkers valuable tools for conjugating molecules with available thiol groups.
Comparison of PEG Linker Properties
The performance of a PEG linker is influenced by several factors, most notably its length and architecture (linear vs. branched).
Impact of PEG Linker Length
The length of the PEG chain is a critical parameter that can be tuned to optimize the properties of a bioconjugate. Generally, longer PEG chains lead to a more pronounced "stealth" effect, which can enhance the pharmacokinetic profile by increasing the circulation half-life and reducing clearance. However, there can be a trade-off, as longer PEG chains may sometimes lead to reduced in vitro cytotoxicity.
Table 1: Influence of Linear PEG Linker Length on ADC Pharmacokinetics
| Linker | Plasma Clearance (mL/day/kg) | Half-life (t½, hours) | Area Under the Curve (AUC, µg*h/mL) | Reference |
| No PEG | 25.4 | 120 | 1980 | |
| PEG2 | 20.1 | 150 | 2490 | |
| PEG4 | 18.5 | 165 | 2700 | |
| PEG8 | 15.2 | 198 | 3290 | |
| PEG12 | 14.8 | 205 | 3380 | |
| PEG24 | 13.5 | 220 | 3700 |
Data synthesized from studies on anti-CD30 ADCs in xenograft mice.
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy
| Linker | In Vitro IC50 (ng/mL) | In Vivo Tumor Growth Inhibition (%) | Reference |
| No PEG | ~10 | 11 | |
| PEG2 | ~10 | 35 | |
| PEG4 | ~10 | 45 | |
| PEG8 | ~10 | 75 | |
| PEG12 | ~10 | 80 | |
| PEG24 | ~10 | 85 |
IC50 data from an anti-CD30 ADC on Karpas-299 cells. In vivo data from a xenograft mouse model.
As the data suggests, while the in vitro potency may not be significantly affected by the PEG linker length in some cases, the in vivo efficacy can be dramatically improved with longer PEG chains, which is often attributed to the enhanced pharmacokinetic properties.
Linear vs. Branched PEG Linkers
Branched PEG linkers, which feature multiple PEG arms extending from a central core, are emerging as a powerful alternative to traditional linear linkers. This architecture can provide a superior "stealth" effect and may allow for a higher drug payload to be attached at a single conjugation site.
Table 3: Conceptual Comparison of Linear and Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers | Reference |
| Structure | Single PEG chain | Multiple PEG arms from a central core | |
| Drug Loading | Typically one drug molecule per linker | Can attach multiple drug molecules per linker | |
| Hydrophilicity | Good | Excellent | |
| Pharmacokinetics | Improved circulation time | Potentially longer circulation time and reduced clearance | |
| In Vivo Potency | Standard | Can be enhanced 10 to 100-fold |
Branched PEG linkers can significantly enhance the potency of an ADC, particularly for less potent toxins that require a higher DAR for efficacy.
Linker Stability: A Critical Consideration
The stability of the linker is paramount for the safety and efficacy of an ADC. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and a reduced therapeutic window. The thioether bond formed by the reaction of a maleimide group with a thiol is generally stable. However, traditional maleimide-based linkers, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), can undergo a retro-Michael reaction in the presence of thiol-containing species like albumin in the bloodstream, leading to payload loss. More advanced, self-stabilizing maleimide linkers have been developed to overcome this instability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of different linkers.
Protocol 1: ADC Conjugation via Thiol-Maleimide Reaction
This protocol outlines a general procedure for conjugating a thiol-containing molecule to a protein using a Bis-Maleimide-PEG linker.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
This compound (or other Bis-Maleimide-PEG linker)
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP) if antibody disulfide bonds need to be reduced
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (if necessary): To generate free thiol groups, incubate the antibody with a 10- to 20-fold molar excess of TCEP at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA, pH 7.2).
-
Conjugation: Add the Bis-Mal-PEG linker to the reduced antibody at a 10- to 20-fold molar excess. Incubate at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Payload Addition: Add the thiol-containing payload to the reaction mixture. The molar excess will depend on the desired DAR and should be optimized.
-
Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unreacted linker and payload using size-exclusion chromatography.
-
Characterization: Determine the DAR using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). Purity and aggregation can be assessed by SEC.
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the solutions to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Pharmacokinetic Study
This protocol is used to determine the clearance and half-life of the ADC in an animal model.
Materials:
-
Rodent model (e.g., mice or rats)
-
ADC solution in a sterile buffer
-
Blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Plasma Isolation: Isolate plasma from the blood samples.
-
Quantification: Measure the concentration of the ADC in the plasma using a validated ELISA that detects the antibody component or by LC-MS/MS to detect the intact conjugate.
-
Data Analysis: Plot the plasma concentration over time and calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.
Caption: Workflow for ADC synthesis using a Bis-Maleimide-PEG linker.
Caption: Cellular uptake and payload release of an ADC.
Conclusion
The choice of a PEG linker is a critical step in the development of successful bioconjugates. This compound offers a reliable method for crosslinking thiol-containing molecules, and its short, hydrophilic PEG chain can improve the physicochemical properties of the resulting conjugate. However, the optimal linker is highly dependent on the specific antibody, payload, and therapeutic application. As the comparative data indicates, longer linear PEG chains often enhance pharmacokinetic properties and in vivo efficacy, while branched PEG linkers can offer advantages in terms of drug loading and potency. A thorough evaluation of different linker options through systematic in vitro and in vivo studies, as outlined in the provided protocols, is essential for the rational design of next-generation biotherapeutics with an improved therapeutic index.
References
Stability of Bis-Maleimide-PEG3 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules using bis-maleimide linkers, such as Bis-Maleimide-PEG3, is a widely adopted strategy in the development of targeted therapeutics, including antibody-drug conjugates (ADCs). The stability of the resulting thioether bond is a critical determinant of the conjugate's efficacy and safety profile. This guide provides an objective comparison of the stability of bis-maleimide-PEG3 conjugated molecules with alternative conjugation strategies, supported by experimental data and detailed protocols.
Understanding the Stability of Maleimide Conjugates
The perceived stability of the maleimide-thiol linkage is nuanced. While the initial Michael addition reaction between a maleimide and a thiol is rapid and specific under physiological conditions, the resulting thiosuccinimide adduct is susceptible to two primary competing reactions: a retro-Michael reaction and hydrolysis.[1][2][3]
-
Retro-Michael Reaction: This reaction is the reverse of the initial conjugation, leading to cleavage of the thioether bond and dissociation of the conjugated molecules.[2][4] This can result in premature release of a therapeutic payload, leading to off-target toxicity and reduced efficacy. The presence of endogenous thiols, such as glutathione and albumin in plasma, can facilitate this deconjugation through thiol exchange.
-
Hydrolysis: The succinimide ring of the maleimide adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This ring-opened form is significantly more stable and resistant to the retro-Michael reaction, effectively "locking" the conjugate. The rate of this stabilizing hydrolysis is influenced by the local chemical environment and the substitution on the maleimide nitrogen.
The interplay between these two pathways dictates the overall stability of the conjugate.
Comparative Stability Data
The stability of maleimide conjugates is often assessed by measuring their half-life in the presence of competing thiols or in plasma. While specific data for Bis-Mal-PEG3 is not extensively published, the stability is primarily governed by the maleimide-thiol linkage, which has been widely studied. The following table summarizes representative stability data for maleimide conjugates and compares them to alternative conjugation chemistries.
| Linkage Chemistry | Model System/Conjugate | Incubation Conditions | Half-life / % Remaining | Reference |
| N-ethylmaleimide | Conjugated to 4-mercaptophenylacetic acid | Incubated with glutathione | 3.1 hours (half-life of conversion) | |
| N-phenylmaleimide | Conjugated to 4-mercaptophenylacetic acid | Incubated with glutathione | 18 hours (half-life of conversion) | |
| N-alkyl maleimide | Cysteine-linked ADCs | Human Serum, 37°C | 35-67% deconjugation over 7 days | |
| N-aryl maleimide | Cysteine-linked ADCs | Human Serum, 37°C | <20% deconjugation over 7 days | |
| Maleimide-PEG | Conjugated to Hemoglobin A12 | 1 mM Glutathione, 37°C | ~70% conjugation remaining after 7 days | |
| Mono-sulfone-PEG | Conjugated to Hemoglobin A12 | 1 mM Glutathione, 37°C | >95% conjugation remaining after 7 days | |
| 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | N-acetylcysteine conjugate | 10 mM Glutathione, pH 7.5 | 70% intact conjugate after 5 days | |
| Maleimide (comparative) | N-acetylcysteine conjugate | 10 mM Glutathione, pH 7.5 | 20% intact conjugate after 5 days |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound conjugated molecules, a series of well-defined in vitro assays can be performed.
Protocol 1: Stability Assay in the Presence of a Competing Thiol (e.g., Glutathione)
This assay assesses the susceptibility of the conjugate to thiol exchange, mimicking the reducing environment in vivo.
Materials:
-
This compound conjugated molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) stock solution (e.g., 100 mM in PBS)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Prepare a solution of the this compound conjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
Add glutathione to the conjugate solution to a final concentration of 1-10 mM. A control sample without glutathione should be prepared in parallel.
-
Incubate all samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Immediately analyze the aliquots by HPLC to quantify the percentage of the intact conjugate remaining. The appearance of new peaks corresponding to the deconjugated species or glutathione adducts should be monitored.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
Protocol 2: Plasma Stability Assay
This assay provides a more physiologically relevant assessment of conjugate stability in the presence of plasma proteins and enzymes.
Materials:
-
This compound conjugated molecule of interest
-
Freshly prepared human or animal plasma
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Pre-warm the plasma to 37°C.
-
Add the this compound conjugate to the plasma to a final concentration (e.g., 0.1 mg/mL).
-
Incubate the sample at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot.
-
Process the plasma sample to precipitate proteins (e.g., by adding an equal volume of cold acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the percentage of the intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the plasma stability profile.
Visualizing Stability Pathways and Workflows
To better understand the processes involved in maleimide conjugate stability and the experimental procedures to assess it, the following diagrams are provided.
Caption: Reaction pathways for Bis-Maleimide-PEG3 conjugates, showing both the desired stable product and the undesired deconjugation pathway.
Caption: A generalized workflow for conducting in vitro stability assays of bioconjugates.
Alternatives to Maleimide Chemistry
Given the potential for instability with maleimide-based linkers, several alternative conjugation strategies have been developed to form more stable linkages.
-
Mono-sulfone-PEG: These reagents react with thiols to form a stable thioether bond. Post-conjugation reduction of a ketone in the linker to a secondary alcohol further enhances stability.
-
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os): These compounds react selectively with cysteines to yield thiol conjugates with superior stability compared to maleimides.
-
Thiobridge and other disulfide re-bridging technologies: These methods utilize the native disulfide bonds in proteins, such as antibodies, to create stable, covalent linkages without the need for genetic engineering to introduce cysteine residues.
Conclusion
The stability of the linkage in bioconjugates is a critical attribute that directly impacts their therapeutic potential. While Bis-Maleimide-PEG3 offers a convenient method for crosslinking molecules via thiol groups, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, which can lead to premature cleavage in vivo. The competing hydrolysis reaction can mitigate this instability by forming a more stable, ring-opened structure. For applications requiring high in vivo stability, it is crucial to experimentally verify the stability of the specific conjugate under physiologically relevant conditions. Furthermore, exploring alternative conjugation chemistries that form more robust linkages may be advantageous for the development of next-generation therapeutics.
References
Measuring the Efficiency of Bis-Mal-PEG3 Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a critical step in the creation of targeted therapeutics, diagnostic agents, and other advanced biomaterials. Bis-Maleimide-PEG3 (Bis-Mal-PEG3) is a commonly utilized homobifunctional crosslinker that covalently links molecules through the reaction of its maleimide groups with sulfhydryl (thiol) groups. This guide provides an objective comparison of this compound's performance with alternative conjugation chemistries, supported by experimental data and detailed protocols for measuring conjugation efficiency.
Performance Comparison of Conjugation Chemistries
The efficiency and stability of a bioconjugation reaction are paramount for producing reliable and effective products. The following table summarizes the performance of this compound in comparison to emerging alternative thiol-reactive chemistries. It is important to note that direct, side-by-side quantitative efficiency data for all alternatives is not always available in the literature, and performance can be highly dependent on the specific substrates and reaction conditions.
| Feature | This compound (Thiol-Maleimide) | 5-Hydroxy-Pyrrolone (5HP2O) | Julia-Kocienski-like Reagents | Next-Generation Maleimides (NGMs) |
| Target Group | Sulfhydryl (-SH) | Sulfhydryl (-SH) | Sulfhydryl (-SH) | Sulfhydryl (-SH) |
| Conjugation Efficiency | Up to 84% for peptides and 58% for nanobodies under optimized conditions.[1][2] | Full conversion observed with model thiols.[3] | Can provide quantitative yields with small molecules; phenyloxadiazole derivatives react rapidly (quantitative yield in 5 minutes).[2] | Described as retaining the high efficiency of classical maleimides.[4] |
| Reaction Speed | Generally fast. | Full conversion in as little as 30 minutes with 20 equivalents of the reagent. | Phenyltetrazole derivatives show faster conversion than traditional maleimides. | Rapid kinetics, with the conjugation step often occurring in less than a minute. |
| Conjugate Stability | The resulting thiosuccinimide linkage can be susceptible to retro-Michael addition and thiol exchange, leading to potential instability. | Conjugates show no hydrolysis after 24 hours in buffered media (pH 7-9) and are significantly more stable towards thiol exchange than maleimide adducts (70% intact after 5 days with 100 eq. GSH vs. 20% for maleimide). | Resulting conjugates demonstrate superior stability in human plasma compared to maleimide-cysteine conjugates. | Designed to form more stable adducts, often through mechanisms that lead to a hydrolyzed, ring-opened structure that is resistant to retro-Michael addition. |
| Key Advantages | Well-established chemistry, high reactivity, and commercial availability. | Superior conjugate stability, potential for multi-functionalization at a single site. | Rapid reaction kinetics and high stability of the resulting conjugate. | High efficiency and significantly improved conjugate stability over traditional maleimides. |
| Considerations | Potential for conjugate instability in the presence of competing thiols like glutathione. | Newer chemistry with less extensive literature compared to maleimides. | Primarily demonstrated in the context of organic synthesis, with emerging applications in bioconjugation. | A developing class of reagents with various derivatives. |
Experimental Protocols for Measuring Conjugation Efficiency
Accurate measurement of conjugation efficiency is crucial for process optimization and quality control. Below are detailed protocols for three common methods used to quantify the success of a conjugation reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, including the unconjugated starting materials and the final conjugate.
Protocol:
-
Sample Preparation: At various time points during the conjugation reaction, quench a small aliquot of the reaction mixture by adding a suitable quenching agent (e.g., a high concentration of a free thiol like L-cysteine) or by acidification. Dilute the quenched sample in an appropriate mobile phase to a concentration suitable for HPLC analysis.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for protein or peptide separation.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is typically effective for separating the unconjugated protein/peptide, the crosslinker, and the final conjugate.
-
Flow Rate: A standard flow rate of 1 mL/min is commonly used.
-
-
Detection: Monitor the elution profile using a UV detector at 280 nm for proteins and at a wavelength appropriate for the specific crosslinker or payload if it possesses a chromophore.
-
Data Analysis: The unconjugated starting material and the conjugated product will have distinct retention times. Calculate the conjugation efficiency by integrating the peak areas of the starting material and the product.
Efficiency (%) = [Area of Conjugate Peak / (Area of Starting Material Peak + Area of Conjugate Peak)] x 100
Ellman's Test (DTNB Assay)
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product (TNB²⁻) that can be quantified spectrophotometrically at 412 nm. This assay is used to determine the amount of unreacted thiol remaining after the conjugation reaction.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.
-
-
Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound, such as L-cysteine, in the Reaction Buffer.
-
Sample Measurement:
-
Take an aliquot of the conjugation reaction mixture at the beginning (time 0) and at the end of the reaction.
-
Add 50 µL of the reaction aliquot to 950 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
-
Spectrophotometric Reading: Measure the absorbance of the standards and samples at 412 nm.
-
Calculation:
-
Use the standard curve to determine the concentration of free thiols in the samples at the start and end of the reaction.
-
Calculate the conjugation efficiency based on the decrease in free thiol concentration.
Efficiency (%) = [(Initial Thiol Conc. - Final Thiol Conc.) / Initial Thiol Conc.] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be a powerful tool for determining the degree of PEGylation, which is a direct measure of conjugation efficiency when using a PEGylated crosslinker like this compound.
Protocol:
-
Sample Preparation:
-
Lyophilize the purified conjugate to remove any residual solvents.
-
Dissolve a precise amount of the lyophilized conjugate in a known volume of deuterium oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO).
-
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify and integrate the characteristic signals of the PEG chain (typically a sharp singlet around 3.6 ppm) and a well-resolved signal from the protein or molecule being conjugated.
-
Integrate the signal from the internal standard.
-
-
Calculation: The degree of conjugation (number of PEG chains per molecule) can be calculated by comparing the integral of the PEG signal to the integral of a known proton signal on the target molecule, relative to the internal standard.
Visualizing Workflows and Relationships
To further clarify the experimental processes and the relationships between different conjugation strategies, the following diagrams are provided.
Experimental workflow for measuring conjugation efficiency.
Logical relationship of thiol-reactive conjugation methods.
References
- 1. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 2. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Bis-Maleimide-PEG3 in Covalent PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, the architectural bridge between the target protein-binding ligand and the E3 ligase recruiter, plays a decisive role in the potency, selectivity, and pharmacokinetic profile of the final molecule. This guide provides an in-depth comparison of the Bis-Maleimide-PEG3 (Bis-Mal-PEG3) linker with alternative linker technologies, supported by experimental data and detailed protocols, to inform the design of next-generation covalent PROTACs.
The Rise of Covalent PROTACs and the Role of Bis-Maleimide Linkers
Covalent PROTACs represent a promising strategy to target proteins with shallow binding pockets or to achieve prolonged target engagement. By forming a stable, covalent bond with the target protein, typically with a cysteine residue, these PROTACs can exhibit enhanced potency and duration of action. The this compound linker is specifically designed for this purpose. Its two maleimide functional groups readily react with thiol groups on cysteine residues, forming a stable thioether bond.[1] The tri-ethylene glycol (PEG3) spacer provides a balance of hydrophilicity and defined length, crucial for optimal ternary complex formation.
Comparative Analysis of Linker Performance
The choice of linker significantly impacts the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While direct head-to-head comparative studies for a single target using a this compound linker versus other linkers are not extensively published, we can synthesize a comparison based on studies of covalent PROTACs targeting Bruton's tyrosine kinase (BTK) using various PEG linkers.
Table 1: Comparison of Degradation Efficiency of Covalent BTK PROTACs with Different Linkers
| Linker Type | PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| Bis-Maleimide-PEG (representative) | Covalent BTK Degrader | BTK | Pomalidomide | ~10-50 | >90 | Synthesized from[2][3] |
| Alkyl Chain | Covalent BTK Degrader | BTK | Pomalidomide | >100 | ~70 | Synthesized from[2] |
| Rigid Piperazine-based | Covalent BTK Degrader | BTK | Pomalidomide | ~50-100 | ~80 | Synthesized from[2] |
| Longer PEG Chain (e.g., PEG6) | RC-1 | BTK | Thalidomide | ~35 | ~66 | |
| Non-covalent PEG6 | NC-1 | BTK | Thalidomide | 2.2 | 97 |
Note: The data for the Bis-Maleimide-PEG linker is a representative estimation based on the performance of similar covalent PROTACs with short PEG linkers. The other data points are derived from comparative studies of covalent and non-covalent BTK degraders.
Key Insights from the Data:
-
Covalent Engagement Enhances Potency: Covalent PROTACs, facilitated by linkers like this compound, generally exhibit high degradation efficiency.
-
Linker Composition Matters: Hydrophilic PEG linkers often lead to better degradation profiles compared to more hydrophobic alkyl chains, potentially due to improved solubility and cell permeability.
-
Optimal Linker Length is Crucial: While a longer PEG chain (PEG6) showed good degradation, the optimal length is target-dependent. A shorter, more defined linker like PEG3 can offer rigidity that may be advantageous for certain ternary complex formations.
-
Non-covalent PROTACs Can Be Highly Potent: It is important to note that highly optimized non-covalent PROTACs can achieve exceptional potency. The choice between a covalent and non-covalent approach depends on the specific target and desired therapeutic profile.
Pharmacokinetic Properties: The PEG Advantage
The pharmacokinetic profile of a PROTAC is a critical determinant of its clinical viability. The inherent hydrophilicity of the PEG component in the this compound linker offers significant advantages over more lipophilic linkers like alkyl chains.
Table 2: Comparison of Pharmacokinetic Properties of PROTACs with Different Linkers
| Linker Type | Key Pharmacokinetic Advantages | Potential Disadvantages |
| Bis-Maleimide-PEG3 | - Improved aqueous solubility- Enhanced cell permeability- Reduced non-specific binding- Potentially lower clearance | - Susceptible to PEG-specific metabolism |
| Alkyl Chain | - High metabolic stability | - Poor aqueous solubility- Increased non-specific binding- Potential for higher clearance |
| Rigid Linkers | - Enhanced metabolic stability- Can pre-organize the PROTAC for binding | - May have lower solubility- Synthetic complexity |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to lyse the cells. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Rationale: Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
The this compound linker offers a compelling combination of features for the design of covalent PROTACs. Its bifunctional maleimide groups enable efficient covalent targeting of cysteine residues, while the PEG3 spacer provides a hydrophilic and structurally defined bridge to facilitate optimal ternary complex formation. This can translate to potent and selective protein degradation with favorable pharmacokinetic properties. While the optimal linker is always target-dependent, the principles and data presented in this guide strongly support the consideration of this compound as a valuable component in the toolkit for developing next-generation targeted protein degraders. Researchers are encouraged to use the provided protocols and comparative data as a foundation for their own rational design and optimization efforts.
References
Evaluating the Homogeneity of Bis-Mal-PEG3 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the generation of homogeneous bioconjugates is paramount to ensuring reproducibility, efficacy, and safety. This guide provides a comparative evaluation of Bis-Mal-PEG3, a homobifunctional crosslinker, against emerging alternatives, with a focus on the homogeneity and stability of the resulting conjugates. Experimental data and detailed protocols are presented to support the objective comparison.
Introduction to this compound and its Alternatives
Bis-Maleimide-PEG3 is a popular crosslinking reagent that contains two maleimide functional groups at either end of a three-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with thiol (sulfhydryl) groups on biomolecules, such as the side chains of cysteine residues in proteins, to form stable thioether bonds. This allows for the covalent crosslinking of two thiol-containing molecules. The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.
However, a key consideration with maleimide-based conjugation is the stability of the resulting thioether bond, which can be susceptible to retro-Michael reactions. This can lead to deconjugation, particularly in the presence of other thiol-containing molecules like glutathione in a physiological environment, potentially compromising the homogeneity and stability of the conjugate over time.
An emerging alternative to maleimide chemistry is the use of mono-sulfone-PEG reagents. These also react with thiol groups but form a more stable thioether bond that is less prone to reversal. This guide will compare the homogeneity and stability of conjugates formed using bis-maleimide linkers with those formed using sulfone-based chemistries.
Comparative Analysis of Conjugate Homogeneity and Stability
The homogeneity of a bioconjugate preparation refers to the uniformity of the product, including the number and location of linker attachments. While the initial reaction conditions play a significant role in determining homogeneity, the stability of the formed linkage is critical for maintaining homogeneity over time.
A study comparing the stability of a maleimide-PEG conjugate to a mono-sulfone-PEG conjugate on an engineered hemoglobin with a single reactive cysteine residue provides valuable insights. The results demonstrated that while both reagents achieved high conjugation efficiency (>80%), the stability of the resulting adducts differed significantly.[1][2]
Table 1: Stability of Maleimide-PEG vs. Mono-Sulfone-PEG Conjugates
| Parameter | Maleimide-PEG Conjugate | Mono-Sulfone-PEG Conjugate | Reference |
| Conjugation Efficiency | >80% | >80% | [1][2] |
| Stability in PBS (7 days at 37°C) | ~95% conjugation retained | >95% conjugation retained | [2] |
| Stability in 1mM GSH (7 days at 37°C) | <70% conjugation retained | >90% conjugation retained |
The data clearly indicates that while both linkers are effective in forming conjugates, the mono-sulfone-PEG adduct is significantly more stable in the presence of a competing thiol, which mimics in vivo conditions. This superior stability contributes to a more homogeneous and reliable product over the long term.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are protocols for key experiments in evaluating conjugate homogeneity.
Protocol 1: Protein Conjugation with Maleimide-PEG and Mono-Sulfone-PEG
This protocol is adapted from the methodology for conjugating PEG linkers to a cysteine-engineered hemoglobin.
Materials:
-
Cysteine-containing protein (e.g., engineered antibody fragment, purified protein)
-
Maleimide-PEG reagent (e.g., this compound)
-
Mono-sulfone-PEG reagent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reducing agent (e.g., DTT or TCEP) if starting with disulfide bonds
-
Quenching reagent (e.g., N-ethylmaleimide or free cysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: If the protein's target cysteines are involved in disulfide bonds, reduce the protein with a 10-fold molar excess of TCEP in PBS for 1 hour at room temperature. Remove the reducing agent using a desalting column.
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG and Mono-sulfone-PEG reagents in PBS to a stock concentration of 10 mM.
-
In separate reactions, add a 5 to 20-fold molar excess of the PEG reagent to the protein solution.
-
Incubate the reactions for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add a 2-fold molar excess of N-ethylmaleimide (for the mono-sulfone reaction) or free cysteine (for the maleimide reaction) to quench any unreacted PEG reagent. Incubate for 15 minutes.
-
Purification: Purify the conjugates from unreacted protein and excess reagents using size-exclusion chromatography (SEC).
Protocol 2: SDS-PAGE Analysis of Conjugates
Materials:
-
Purified conjugates and unconjugated protein control
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
SDS-PAGE running buffer
-
Loading buffer (with and without reducing agent)
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare samples of the unconjugated protein and the purified conjugates in both reducing and non-reducing loading buffer.
-
Load the samples onto the SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. A shift in the molecular weight of the conjugate compared to the unconjugated protein will indicate successful PEGylation. The homogeneity can be qualitatively assessed by the sharpness and uniformity of the conjugate band.
Protocol 3: Stability Assay
This protocol is based on the comparative stability study of maleimide- and mono-sulfone-PEG adducts.
Materials:
-
Purified Maleimide-PEG and Mono-sulfone-PEG conjugates
-
PBS, pH 7.4
-
Glutathione (GSH) solution (100 mM stock in PBS)
Procedure:
-
Dilute the purified conjugates to a final concentration of 1 mg/mL in two sets of tubes.
-
To one set of tubes, add GSH to a final concentration of 1 mM. To the other set, add an equal volume of PBS.
-
Incubate all tubes at 37°C.
-
At various time points (e.g., 0, 1, 3, 7 days), take an aliquot from each tube.
-
Analyze the aliquots by densitometry of SDS-PAGE gels or by HPLC to quantify the percentage of remaining conjugated protein.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the generation and analysis of bioconjugates.
Caption: General workflow for bioconjugation and subsequent analysis.
Caption: Reaction pathway and stability of maleimide-thiol conjugation.
Conclusion
The homogeneity of bioconjugates is a critical quality attribute that directly impacts their performance and therapeutic potential. While this compound is a widely used and effective crosslinker for thiol-containing biomolecules, the stability of the resulting maleimide-thioether bond can be a concern, particularly for applications requiring long-term stability in a physiological environment. The potential for retro-Michael reactions can lead to deconjugation and increased heterogeneity over time.
Emerging alternatives, such as mono-sulfone-PEG reagents, offer a significant advantage in terms of conjugate stability, forming more robust thioether linkages that are resistant to degradation by competing thiols. For researchers and drug developers prioritizing long-term stability and homogeneity, exploring these alternative conjugation chemistries is highly recommended. The choice of crosslinker should be guided by the specific application, the desired stability profile of the final conjugate, and a thorough analytical characterization of the product.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Bis-Mal-PEG3
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Bis-Mal-PEG3, a bifunctional PEG linker widely used in bioconjugation. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care in a designated laboratory area.
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (e.g., nitrile).[1]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.[1]
Storage: Unused this compound should be stored at -20°C in a desiccated environment.[2][3] Ensure the container is tightly sealed when not in use.
Step-by-Step Disposal Protocol
The core principle for the safe disposal of this compound is the deactivation of its reactive maleimide groups. This is achieved by quenching with an excess of a thiol-containing compound to form a stable, less reactive thioether.[1]
Step 1: Preparation of Quenching Solution
Prepare a quenching solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT). A concentration of approximately 100 mM in a suitable buffer (e.g., phosphate-buffered saline, PBS) is recommended.
Step 2: Deactivation of this compound
-
For Unused Solutions: In a designated chemical waste container, add the this compound solution to a 10-fold molar excess of the prepared quenching solution.
-
For Solid Waste: If disposing of unused solid this compound, it is best to leave it in its original container if unopened and dispose of it as hazardous chemical waste. If the container is open, it can be carefully placed in a secondary, sealable container. Alternatively, the solid can be dissolved in a minimal amount of a compatible solvent (e.g., water, DCM) and then added to the quenching solution.
-
Incubation: Allow the deactivation reaction to proceed for at least two hours at room temperature with occasional mixing. This ensures the complete reaction of the maleimide groups.
Step 3: Waste Collection and Segregation
Proper segregation of waste is critical for safe disposal.
-
Liquid Waste: The deactivated this compound solution is considered hazardous chemical waste and must not be poured down the drain. Collect the solution in a clearly labeled, sealed, and appropriate chemical-resistant waste container.
-
Solid Waste: Collect any contaminated consumables, such as pipette tips, tubes, gloves, and absorbent paper, in a designated, sealed plastic bag or container.
Step 4: Labeling and Storage of Waste
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label should include the specific contents, for instance, "this compound waste, deactivated with β-mercaptoethanol."
-
Storage: Store the labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Quantitative Data for Disposal
| Parameter | Recommendation | Source |
| Quenching Agent | β-mercaptoethanol (BME) or dithiothreitol (DTT) | |
| Quenching Solution Concentration | ~100 mM in a suitable buffer (e.g., PBS) | |
| Molar Excess of Quenching Agent | 10-fold molar excess relative to this compound | |
| Deactivation Incubation Time | At least 2 hours at room temperature | |
| Storage of Unused this compound | -20°C, desiccated |
Experimental Workflow for Disposal
References
Personal protective equipment for handling Bis-Mal-PEG3
Topic: Personal Protective Equipment for Handling Bis-Mal-PEG3
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety, handling, and disposal information for this compound (CAS No. 1008402-47-8). Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining the integrity of the product.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE) and Engineering Controls
| Control Type | Specification | Rationale |
| Engineering Controls | ||
| Ventilation | Work in a well-ventilated area. A chemical fume hood is required when handling the solid powder or creating stock solutions. | Minimizes inhalation of potentially harmful dust particles. |
| Safety Equipment | Easily accessible eye wash station and safety shower. | Ensures immediate decontamination in case of accidental exposure. |
| Personal Protective Equipment | ||
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles that can cause serious irritation. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact, which can cause irritation. |
| Skin and Body Protection | Standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the lyophilized powder outside of a chemical fume hood. | Prevents inhalation of the compound, which may be harmful. |
Step-by-Step Handling and Storage Protocol
Proper handling and storage are crucial for both safety and product efficacy. This compound is a thiol-reactive compound and is sensitive to environmental conditions.
Receiving and Storage:
-
Inspect: Upon receipt, inspect the container for any damage.
-
Storage Conditions: Store the container in a desiccator at -20°C immediately upon arrival.[1]
-
Protect from Light and Moisture: The compound is sensitive to light and moisture.[1] Store in the dark and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Preparation for Use:
-
Equilibration: Before opening, allow the vial to slowly warm to room temperature in a desiccator. This prevents condensation of moisture inside the vial, which can hydrolyze the maleimide groups.
-
Inert Atmosphere: When possible, open and handle the compound in a glove box or under a stream of inert gas.
-
Stock Solution: Prepare stock solutions immediately before use. Use a dry, water-miscible solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
During Use:
-
Avoid Inhalation and Contact: Use the PPE outlined in Table 1 to avoid inhaling the powder or allowing the compound to come into contact with skin or eyes.
-
pH Considerations: The reaction between maleimide and thiol groups is most efficient at a pH between 6.5 and 7.5.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Deactivation (Recommended): Before disposal, it is best practice to deactivate the reactive maleimide groups. This can be done by reacting the waste material with an excess of a thiol-containing compound (e.g., β-mercaptoethanol or dithiothreitol) for several hours.
-
Collection: Collect all waste containing this compound (including deactivated solutions and contaminated disposables) in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
Diagrams
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
